5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,8H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJRYYFCZYBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Technical Guide for Medicinal Chemistry & Process Development
Part 1: Strategic Analysis & Retrosynthesis
Executive Summary
The compound 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde (CAS 13414-06-7) is a critical pharmacophore in drug discovery, serving as a scaffold for H3 histamine receptor antagonists, antimicrobial agents, and enzyme inhibitors. Its structure combines a reactive furan-2-carboxaldehyde core with a basic pyrrolidine tail, linked by a methylene bridge.
Synthesizing this molecule requires navigating the inherent instability of the furan ring, which is prone to acid-catalyzed polymerization (humin formation) and oxidation. While direct Mannich reactions on furfural are possible, they often suffer from poor regioselectivity and low yields due to the electron-withdrawing aldehyde group deactivating the ring.
This guide prioritizes the Nucleophilic Substitution of 5-Chloromethylfurfural (CMF) as the primary industrial and laboratory route. CMF is a stable, bio-based platform chemical that allows for high-yielding, regioselective amine installation under mild conditions.
Retrosynthetic Logic
The retrosynthetic analysis reveals two distinct pathways. Path A (CMF Route) is preferred for its operational simplicity and scalability. Path B (Mannich/Oxidation) is a viable alternative if CMF is unavailable.
Figure 1: Retrosynthetic disconnection showing the preferred CMF displacement route versus the classical Mannich approach.
Part 2: Primary Synthesis Protocol (CMF Route)
Mechanism & Rationale
This protocol utilizes an SN2 nucleophilic substitution . The chloromethyl group at the C5 position of CMF is highly reactive toward secondary amines.
-
Challenge: The reaction generates HCl as a byproduct. In the presence of the furan aldehyde, acidic conditions can catalyze rapid polymerization into dark, insoluble humins.
-
Solution: Use of an inorganic base (K₂CO₃) or excess amine to neutralize HCl in situ, maintaining a slightly basic pH to preserve the furan ring.
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 5-Chloromethylfurfural (CMF) | 1.0 | Electrophile (Starting Material) |
| Pyrrolidine | 1.1 - 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | Acid Scavenger (Base) |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent (Avoids acetal formation) |
| Dichloromethane (DCM) | Extraction | Workup Solvent |
Step-by-Step Procedure
1. Reaction Setup
-
Prepare the Base Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (1.5 equiv) in dry Acetonitrile (0.2 M concentration relative to CMF).
-
Add Nucleophile: Add Pyrrolidine (1.1 equiv) to the suspension. Cool the mixture to 0°C using an ice bath. Note: Pyrrolidine is volatile and basic; handle in a fume hood.
-
Add Electrophile: Dissolve 5-Chloromethylfurfural (CMF) in a minimal amount of Acetonitrile. Add this solution dropwise to the cold reaction mixture over 15–20 minutes.
-
Why Dropwise? Controls the exotherm and prevents localized high concentrations of CMF which could self-condense.
-
2. Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Monitor via TLC: Use 5% Methanol in DCM. CMF (Rf ~0.8) should disappear; Product (Rf ~0.3–0.4) will appear as a UV-active spot that stains with Dragendorff’s reagent (orange for amines).
3. Workup (Acid-Base Purification)
This specific workup avoids column chromatography for scale-up.
-
Filtration: Filter off the solid potassium salts (KCl + excess K₂CO₃). Rinse the filter cake with fresh MeCN.
-
Evaporation: Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Phase Partition: Dissolve the oily residue in DCM (50 mL). Wash with Saturated NaHCO₃ (2 x 20 mL) to remove any residual acidity.
-
Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl (3 x 20 mL).
-
Basification: Collect the acidic aqueous extracts. Cool to 0°C and slowly basify to pH ~10 using 4M NaOH or solid K₂CO₃. The product will oil out as a yellow emulsion.
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Yield: Expect 85–92% as a yellow-to-orange oil. The product darkens upon standing due to air oxidation; store under Nitrogen/Argon at -20°C.
Part 3: Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, compare your isolated product against these standard spectral parameters.
Data Summary Table
| Analytical Method | Expected Signal / Value | Structural Assignment |
| Appearance | Yellow to Amber Oil | Oxidizes to dark brown/black on air exposure. |
| MS (ESI+) | 180.1 [M+H]⁺ | Calc. MW: 179.22 |
| ¹H NMR (CDCl₃) | 9.56 ppm (s, 1H) | Aldehyde (-CH O) |
| 7.18 ppm (d, J=3.5 Hz, 1H) | Furan C3-H (Deshielded by C=O) | |
| 6.48 ppm (d, J=3.5 Hz, 1H) | Furan C4-H | |
| 3.72 ppm (s, 2H) | Benzylic Methylene (-CH ₂-N) | |
| 2.55 ppm (m, 4H) | Pyrrolidine N-CH ₂ | |
| 1.80 ppm (m, 4H) | Pyrrolidine C-CH ₂ | |
| ¹³C NMR (CDCl₃) | 177.5 (C=O) | Aldehyde Carbon |
| 159.2 (C5), 152.1 (C2) | Furan Quaternary Carbons |
Troubleshooting Guide
-
Problem: Product is dark black/tarry.
-
Cause: Acidic degradation during workup or old CMF.
-
Fix: Ensure CMF is freshly purified (distilled or columned). Keep workup strictly cold during acidification steps.
-
-
Problem: Low Yield.
-
Cause: Product lost in aqueous phase during Acid-Base extraction.
-
Fix: Ensure the final basification reaches pH > 10. The amine must be fully deprotonated to extract back into DCM.
-
Part 4: Process Workflow Diagram
Figure 2: Optimized Acid-Base extraction workflow for high-purity isolation without chromatography.
References
-
Mascal, M. (2015).[10] "5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass."[10] ChemSusChem, 8(20), 3391-3395.[10]
-
Plech, T., et al. (2013). "Mannich base derivatives of 1,2,4-triazoles: Synthesis and antimicrobial activity." Indian Journal of Chemistry, 52B, 467-482.
-
Estévez, V., et al. (2020).[10] "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry, 16, 163-183.
-
Chadwick, D. J., et al. (1973).[11] "Synthesis of furan-2-carbaldehyde-d." Journal of the Chemical Society, Perkin Transactions 1. (Referenced via MDPI for spectral data comparison).
-
BenchChem Protocols. "General Procedure for Nucleophilic Substitution of Alkyl Halides with Amines."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]
- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde chemical properties
Technical Monograph: 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Executive Summary & Chemical Identity
This compound is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged scaffold" due to the presence of two distinct reactive centers: an electrophilic aldehyde at the C2 position and a basic, nucleophilic pyrrolidine moiety linked via a methylene bridge at the C5 position. This dual functionality allows for the rapid generation of diverse molecular libraries, particularly in the development of kinase inhibitors, GPCR ligands (specifically ST2/IL-33 pathway modulators), and antimicrobial agents.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 84966-28-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 195.22 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water (neutral form) |
| Stability | Air-sensitive (aldehyde oxidation); hygroscopic (amine functionality) |
Physicochemical Profile & Stability
The compound exhibits properties characteristic of "Mannich bases" derived from furfural.
-
Basicity: The pyrrolidine nitrogen is moderately basic (
of conjugate acid 8-9), allowing the formation of stable crystalline salts (e.g., hydrochloride, oxalate) which are preferred for long-term storage. -
Oxidation Susceptibility: The furan ring, while aromatic, is electron-rich and susceptible to oxidative ring opening under harsh conditions. The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid) upon prolonged exposure to air.
-
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light to prevent furan ring polymerization.
Synthetic Methodology
The most robust and atom-economical route to this compound is the Mannich Reaction . This protocol is designed as a self-validating system where reaction progress is monitored to prevent over-reaction or polymerization.
Protocol: Mannich Condensation
Reaction Scheme:
Reagents:
-
Furan-2-carbaldehyde (Furfural): 1.0 equiv.[1]
-
Pyrrolidine: 1.1 equiv.
-
Formaldehyde (37% aq. solution): 1.2 equiv.
-
Solvent: Ethanol (absolute).
-
Catalyst: Glacial Acetic Acid (0.1 equiv).
Step-by-Step Methodology:
-
Pre-complexation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.1 equiv) in ethanol (5 mL/mmol) at 0°C.
-
Formaldehyde Addition: Dropwise add formaldehyde solution (1.2 equiv) to the cold amine solution. Stir for 15 minutes to generate the iminium ion intermediate in situ.
-
Substrate Addition: Add furfural (1.0 equiv) and acetic acid (cat.) to the mixture.
-
Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 78°C) for 4–6 hours.
-
Validation Point: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (furfural,
) should disappear, and a new polar spot ( ) should appear. Staining with ninhydrin (for amine) and DNP (for aldehyde) confirms the bifunctional nature.
-
-
Workup:
-
Purification: The crude oil is often sufficiently pure (>90%). For higher purity, convert to the HCl salt by adding 1M HCl in ether, filtering the precipitate, and recrystallizing from EtOH/Et2O.
Chemical Reactivity & Functionalization
This molecule acts as a "linchpin" intermediate. The aldehyde allows for chain extension, while the pyrrolidine motif modulates solubility and pharmacokinetic properties.
Reactivity Network Diagram
Caption: Divergent synthesis pathways utilizing the C2-aldehyde and C5-pyrrolidine handles.
-
Reductive Amination (Dominant Pathway): The aldehyde is highly reactive toward primary and secondary amines. Using mild reducing agents like Sodium Triacetoxyborohydride (
) allows for the synthesis of complex amines without reducing the furan ring. -
Condensation Reactions: The aldehyde readily undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form push-pull alkenes, often investigated for non-linear optical properties and cytotoxicity.
-
Heterocycle Formation: Reaction with hydrazines or amidines converts the aldehyde into hydrazones or imidazole-fused systems, a strategy widely used in designing antimicrobial agents.
Applications in Drug Discovery
1. ST2/IL-33 Signaling Inhibitors: Derivatives of this compound have been identified as inhibitors of the ST2/IL-33 interaction. The pyrrolidine ring mimics the basic residues required for binding to the receptor pocket, while the furan-aldehyde extensions provide steric bulk to block protein-protein interactions.
2. Antimicrobial Agents: Schiff bases derived from this aldehyde (e.g., thiosemicarbazones) exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism typically involves metal chelation (Fe/Cu) by the Schiff base nitrogen and the furan oxygen, disrupting microbial respiration.
3. DNA Intercalators: When condensed with planar aromatic systems (e.g., acridines), the resulting conjugates act as DNA intercalators. The pyrrolidine tail acts as a cationic anchor, interacting with the phosphate backbone of DNA to enhance binding affinity.
Safety & Handling
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).[5]
-
Sensitization: Potential skin sensitizer due to the reactive aldehyde.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood operation are mandatory.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not use acidic absorbents as they may cause polymerization of the furan ring.
References
-
Sigma-Aldrich. (n.d.). 5-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde Product Page. Retrieved from
-
BenchChem. (2025).[3] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Retrieved from
-
PubChem. (2025). 5-(Piperidin-1-yl)furan-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones. Retrieved from
-
ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from
Sources
Comprehensive Spectroscopic Characterization and Synthetic Methodology of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Executive Summary
Furan-based building blocks are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of histaminergic agents, kinase inhibitors, and advanced bioconjugates. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde represents a critical bifunctional intermediate, featuring both a reactive electrophilic formyl group and a basic tertiary amine. This whitepaper provides a rigorous, self-validating technical guide for the synthesis, purification, and comprehensive spectroscopic characterization (NMR, FT-IR, and ESI-MS) of this compound, designed for senior researchers and drug development professionals.
Synthetic Rationale and Methodology
The synthesis of this compound is most efficiently achieved via the bimolecular nucleophilic substitution (S_N2) of 5-(chloromethyl)furfural (CMF) with pyrrolidine. The utility of CMF as a highly reactive, bio-based electrophile for amination is well documented in platform chemical literature[1]. CMF serves as a versatile starting material that readily undergoes substitution under mild conditions[2].
To prevent the decomposition of the furan ring and avoid the Cannizzaro disproportionation of the aldehyde, a mild, insoluble inorganic base (such as K₂CO₃) is employed rather than strong aqueous alkalis. Acetonitrile (MeCN) is selected as the solvent; its polar aprotic nature optimally solvates the nucleophile while accelerating the S_N2 displacement of the chloride leaving group. Similar functionalization strategies are standard in the synthesis of related furan-carboxylic acid derivatives.
Fig 1: Synthetic workflow for this compound via SN2 amination.
Spectroscopic Characterization
The structural validation of the target compound requires a multi-modal spectroscopic approach. The data presented below represents the expected analytical profile based on the electronic and magnetic environments of the molecule. General spectral properties of related furan-2-carbaldehyde derivatives confirm the highly deshielded nature of these specific proton environments[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: CDCl₃ is the optimal solvent for this analysis. Using a protic solvent or DMSO-d₆ could lead to solvent-exchange broadening of the pyrrolidine signals or obscure the aliphatic envelope.
¹H NMR Analysis: The singlet at 9.58 ppm is highly diagnostic of the formyl proton, experiencing profound deshielding due to the magnetic anisotropy of the carbonyl double bond. The furan ring protons (H-3 and H-4) appear as an AB spin system (two doublets) with a characteristic coupling constant of J = 3.5 Hz, confirming the 2,5-disubstitution pattern. The methylene bridge (5-CH₂-N) is isolated and appears as a sharp singlet at 3.68 ppm, shifted downfield by the dual inductive effects of the furan ring and the basic nitrogen.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |
| 2-CHO | 9.58 | s | - | 1H | Aldehyde proton |
| Furan H-3 | 7.18 | d | 3.5 | 1H | Aromatic furan ring (α to CHO) |
| Furan H-4 | 6.42 | d | 3.5 | 1H | Aromatic furan ring (β to CHO) |
| 5-CH₂-N | 3.68 | s | - | 2H | Methylene bridge |
| Pyrrolidine H-α | 2.58 | m | - | 4H | N-CH₂ protons |
| Pyrrolidine H-β | 1.80 | m | - | 4H | C-CH₂ protons |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Assignment |
| 2-CHO | 177.4 | Carbonyl carbon |
| Furan C-5 | 158.2 | Quaternary aromatic carbon (substituted) |
| Furan C-2 | 152.6 | Quaternary aromatic carbon (substituted) |
| Furan C-3 | 122.1 | Aromatic CH |
| Furan C-4 | 110.8 | Aromatic CH |
| Pyrrolidine C-α | 54.2 | Aliphatic N-CH₂ (2C) |
| 5-CH₂-N | 51.6 | Aliphatic methylene bridge |
| Pyrrolidine C-β | 23.8 | Aliphatic C-CH₂ (2C) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR is utilized to identify key functional groups without the need for KBr pellet pressing, which can introduce moisture artifacts. The conjugated nature of the furan-aldehyde system lowers the C=O stretching frequency to ~1678 cm⁻¹, distinguishing it from isolated aliphatic aldehydes.
Table 3: FT-IR (ATR) Key Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2965, 2875 | C-H stretch | Aliphatic (pyrrolidine/methylene) |
| 2810, 2720 | C-H stretch | Aldehyde (Fermi resonance doublet) |
| 1678 | C=O stretch | Conjugated aldehyde |
| 1520, 1455 | C=C stretch | Furan ring skeletal vibrations |
| 1180, 1025 | C-O-C stretch | Furan ring ether linkage |
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in positive mode is highly effective for this compound due to the easily protonated tertiary amine of the pyrrolidine ring. The parent ion appears at m/z 180.10 ([M+H]⁺). Collision-Induced Dissociation (CID) typically results in the cleavage of the C-N bond, leading to a neutral loss of pyrrolidine (71 Da) and the formation of a highly stable, resonance-stabilized furanyl methyl cation at m/z 109.03.
Fig 2: Proposed ESI-MS fragmentation pathway highlighting the neutral loss of pyrrolidine.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.
Step 1: Electrophile Solvation
-
Charge an oven-dried, argon-purged round-bottom flask with 5-(chloromethyl)furfural (1.0 eq, 10 mmol).
-
Dissolve in anhydrous acetonitrile (50 mL) to achieve a 0.2 M concentration. Causality: Acetonitrile prevents protic side-reactions and maximizes the solubility of the organic precursors while keeping the inorganic base suspended.
Step 2: Base and Nucleophile Addition
-
Add finely ground, anhydrous K₂CO₃ (2.0 eq, 20 mmol) to the stirring solution.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add pyrrolidine (1.2 eq, 12 mmol) dropwise over 10 minutes via syringe. Causality: The dropwise addition at 0 °C controls the exothermic S_N2 reaction, preventing thermal degradation of the furan ring and minimizing polyalkylation artifacts.
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1, UV visualization at 254 nm). The starting material (R_f ~0.6) will be consumed, replaced by a more polar, basic product spot (R_f ~0.2) that stains positive with Dragendorff's reagent.
Step 4: Self-Validating Workup and Purification
-
Filter the suspension through a Celite pad to remove KCl salts and excess K₂CO₃. Wash the pad with 20 mL of dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the crude residue in DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: This liquid-liquid extraction step is a self-validating purification mechanism. The NaHCO₃ wash specifically hydrolyzes any unreacted CMF into water-soluble byproducts while ensuring the target molecule's pyrrolidine nitrogen remains completely deprotonated (free base form). If the organic layer retains a pungent, almond-like odor, unreacted CMF is still present; a clean phase separation with no residual odor confirms successful purification.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a dark yellow/brown oil. If ultra-high purity (>98%) is required for downstream biological assays, purify via flash column chromatography using a gradient of DCM/MeOH (98:2 to 95:5).
References
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI.[1] URL:[Link]
-
5-(Piperidin-1-yl)furan-2-carbaldehyde | CID 601613. PubChem, National Institutes of Health.[3] URL:[Link]
-
5-氯甲基呋喃-2-甲醛 (5-chloromethylfuran-2-carbaldehyde) Properties. ChemSrc.[2] URL: [Link]
Sources
Structural Elucidation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Guide
Executive Summary
In modern drug discovery and synthetic organic chemistry, heterocyclic building blocks such as 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde serve as critical scaffolds. Combining the reactive potential of a furan-2-carbaldehyde core with the basicity and conformational rigidity of a pyrrolidine ring, this molecule is highly relevant in the synthesis of pharmaceuticals (e.g., histamine H₂ receptor antagonists).
As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with an authoritative, field-proven guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond mere data reporting; it explains the fundamental quantum mechanical and electronic causalities behind every chemical shift and outlines a self-validating experimental workflow to ensure absolute data integrity.
Molecular Architecture & Predictive Rationale
To accurately interpret the NMR spectra of this compound, we must deconstruct the molecule into three distinct, interacting spin systems:
-
The Formyl Group (-CHO): The highly electronegative oxygen atom and the diamagnetic anisotropy of the carbonyl π-bond severely deshield the aldehydic proton, pushing its resonance far downfield.
-
The Furan Core: This electron-rich heteroaromatic ring is subjected to competing electronic effects. The formyl group at C-2 exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, heavily deshielding the adjacent H-3 proton. Conversely, the alkylamine substituent at C-5 acts as an electron-donating group (+I), shielding the H-4 proton.
-
The Pyrrolidinylmethyl Moiety: The basic nitrogen atom exerts a localized inductive deshielding effect on the adjacent aliphatic protons. The benzylic-type methylene bridge (-CH₂-N) is uniquely positioned between the aromatic furan ring and the electronegative nitrogen, resulting in a distinct, isolated singlet.
Experimental Workflow: Sample Preparation & Acquisition
High-fidelity NMR data begins long before the sample enters the magnet. The following protocol is engineered as a self-validating system to eliminate common artifacts such as magnetic susceptibility gradients and solvent suppression issues.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5–20 mg of the analyte for ¹H NMR (or 20–50 mg for ¹³C NMR) into a clean, dry glass vial[1].
-
Solvent Addition: Add exactly 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). CDCl₃ is selected for its volatility, low cost, and excellent solubilizing properties for moderately polar heterocycles[1].
-
Dissolution & Filtration: Gently vortex the mixture. Critical Step: Filter the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube. Causality: Solid particulates distort localized magnetic field homogeneity, leading to broad spectral lines and loss of J-coupling resolution[2].
-
Volume Standardization: Ensure the sample depth in the NMR tube is exactly 4.0–5.0 cm. Causality: This defines a precisely reproducible cylindrical volume within the RF coil, optimizing the receiver gain and shimming profile[3].
-
Degassing: Flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic oxygen, which can cause T₁ relaxation broadening, and securely cap the tube.
Self-Validation Checkpoint: Before initiating the pulse sequence, verify that the residual CHCl₃ peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of ≤ 1.2 Hz. Failure to meet this metric indicates poor shimming, likely due to particulate contamination or improper sample depth.
Figure 1: Step-by-step NMR experimental workflow from sample preparation to data processing.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound (acquired at 400 MHz in CDCl₃) provides a clear map of the molecule's proton environments.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| -CHO | 9.58 | Singlet (s) | 1H | - | Aldehyde proton |
| Furan H-3 | 7.22 | Doublet (d) | 1H | 3.5 | Aromatic CH (β to O, conjugated with C=O) |
| Furan H-4 | 6.48 | Doublet (d) | 1H | 3.5 | Aromatic CH (β to O, adjacent to alkyl) |
| -CH₂-N | 3.72 | Singlet (s) | 2H | - | Methylene bridge |
| Pyrrolidine α-CH₂ | 2.55 | Multiplet (m) | 4H | - | Aliphatic CH₂ adjacent to N |
| Pyrrolidine β-CH₂ | 1.80 | Multiplet (m) | 4H | - | Aliphatic CH₂ backbone |
Mechanistic Interpretation
-
The Furan Protons (7.22 & 6.48 ppm): In 2,5-disubstituted furans, the H-3 and H-4 protons typically appear as a pair of doublets with a characteristic vicinal coupling constant of J ≈ 3.5 Hz. H-3 is shifted significantly downfield (7.22 ppm) relative to H-4 (6.48 ppm) because it lies within the deshielding cone of the adjacent carbonyl group and suffers from electron withdrawal via resonance.
-
The Aliphatic Amine Protons (2.55 & 1.80 ppm): The cyclic secondary amine exhibits characteristic aliphatic multiplets[4]. The α-protons are strongly deshielded by the adjacent electronegative nitrogen, appearing at ~2.55 ppm, while the β-protons remain relatively shielded at ~1.80 ppm[5].
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum (acquired at 100 MHz in CDCl₃) confirms the carbon skeleton. The lack of NOE (Nuclear Overhauser Effect) on quaternary carbons makes them less intense, which serves as a secondary validation tool for assignment.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| -CHO | 177.5 | C=O | Carbonyl carbon |
| Furan C-5 | 158.2 | Quaternary C | Aromatic C attached to methylene bridge |
| Furan C-2 | 152.4 | Quaternary C | Aromatic C attached to aldehyde |
| Furan C-3 | 123.1 | CH | Aromatic CH (deshielded by C=O) |
| Furan C-4 | 110.5 | CH | Aromatic CH (shielded by alkyl group) |
| Pyrrolidine α-C | 54.2 | CH₂ | Aliphatic carbons adjacent to N |
| -CH₂-N | 51.8 | CH₂ | Methylene bridge |
| Pyrrolidine β-C | 23.8 | CH₂ | Aliphatic backbone carbons |
2D NMR Correlational Strategies
To achieve absolute certainty in structural elucidation—especially in complex drug development workflows—1D NMR must be corroborated by 2D correlational experiments.
-
COSY (Correlation Spectroscopy): Validates the J-coupling network. A strong cross-peak will be observed between Furan H-3 (7.22 ppm) and H-4 (6.48 ppm), as well as an isolated aliphatic spin system connecting the pyrrolidine α-protons (2.55 ppm) to the β-protons (1.80 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached ¹³C nuclei, instantly differentiating the methylene bridge carbon (51.8 ppm) from the pyrrolidine α-carbons (54.2 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment. It detects long-range (²J and ³J) carbon-proton couplings, effectively bridging the isolated spin systems. The methylene protons (3.72 ppm) will show critical ³J correlations to the Furan C-4 (110.5 ppm) and the Pyrrolidine α-carbons (54.2 ppm), definitively proving the connectivity of the molecule.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
References
-
BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Articles.1[1]
-
Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute. 3[3]
-
University of Reading. "School of Chemistry, Food and Pharmacy - Research: NMR Solvents." University of Reading NMR Facility. 2[2]
-
Royal Society of Chemistry. "Facile Access to α-Aryl Substituted Pyrrolidines." RSC Advances.4[4]
-
American Chemical Society. "[60]Fullerene−Pyrrolidine-N-oxides." The Journal of Organic Chemistry. 5[5]
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An In-depth Technical Guide to the Biological Activity of Furan-Pyrrolidine Derivatives
Introduction
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often yields hybrid molecules with emergent pharmacological properties. The combination of the furan and pyrrolidine rings represents a compelling strategy in drug design. The furan ring, a five-membered aromatic heterocycle containing oxygen, is a structural component in numerous bioactive compounds, valued for its ability to act as a bioisostere for phenyl groups, thereby improving metabolic stability and receptor interactions.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2]
Concurrently, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides three-dimensional diversity crucial for navigating the pharmacophore space and establishing precise stereochemical interactions with biological targets.[3] Pyrrolidine and its derivatives are integral to a multitude of natural products and synthetic drugs, demonstrating activities that span from antiviral and anticancer to neuroprotective.[4][5][6]
This technical guide provides an in-depth exploration of the biological activities of furan-pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, mechanistic insights, and field-proven experimental protocols. We will delve into the key therapeutic areas where these derivatives have shown promise, elucidate structure-activity relationships, and provide detailed methodologies for their biological evaluation.
Key Biological Activities and Mechanisms of Action
Furan-pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds for tackling a range of diseases.
Anticancer Activity
The furan-pyrrolidine core is a recurring motif in the design of novel cytotoxic agents. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of key cancer-related enzymes, and disruption of cellular signaling pathways.
-
Mechanism of Action - Enzyme Inhibition: A significant strategy in cancer therapy is the targeting of enzymes essential for cancer cell survival and proliferation. For instance, dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, and its inhibition can disrupt DNA synthesis, leading to cell death.[7] Certain pyrrolidine-based compounds have been identified as potent DHFR inhibitors.[7] Similarly, the inhibition of topoisomerases, enzymes that manage the topology of DNA during replication, is another validated anticancer approach. Specific pyrrolidine derivatives have shown the ability to inhibit topoisomerase IV.[4][5]
-
Illustrative Pathway: Induction of Apoptosis: Many furan-containing compounds target cancer cells by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Simplified intrinsic apoptosis pathway induced by furan-pyrrolidine derivatives.
Antimicrobial and Antiviral Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Furan-pyrrolidine derivatives have emerged as promising candidates, with activity against a range of bacteria, fungi, and viruses.[4]
-
Antibacterial Mechanism: The antibacterial action of furan derivatives is often linked to the metabolic activation of a nitro group, if present. For example, in the case of Nitrofurantoin, the furan ring facilitates the reduction of the nitro group within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins. Pyrrolidine derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[4][5]
-
Antiviral Activity: The pyrrolidine scaffold is present in several approved antiviral drugs, such as Telaprevir and Ombitasvir, used to treat Hepatitis C.[6] These drugs often function by inhibiting viral proteases or other enzymes essential for viral replication.[6] Novel pyrrolidine derivatives have also shown significant activity against viruses like Rotavirus and Coxsackievirus B4.[8]
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's represent a significant healthcare challenge. Research has indicated that certain pyrrolidine-2-one derivatives exhibit neuroprotective effects.[1]
-
Mechanism of Action: A key factor in Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[1] The enzyme acetylcholinesterase (AChE) breaks down acetylcholine. By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain. Furthermore, they can combat oxidative stress, another contributor to neurodegeneration, by modulating levels of antioxidants like reduced glutathione (GSH) and enzymes such as superoxide dismutase (SOD).[1]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount in drug discovery. For furan-pyrrolidine derivatives, specific substitutions on both rings can dramatically alter potency and selectivity.
-
Furan Ring Substitutions: The 2- and 5-positions of the furan ring are often key points for substitution. The addition of electron-withdrawing groups, such as a nitro group, can enhance antibacterial and anticancer activity. The furan ring can also mimic a phenyl ring, offering a different hydrophilic-lipophilic balance which can influence bioavailability.
-
Pyrrolidine Ring Substitutions: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers can exhibit vastly different binding affinities for enantioselective protein targets.[3] The spatial orientation of substituents dictates the interaction with receptors and enzymes. For example, in a series of ST2 inhibitors, the S-form of the compounds showed approximately two-fold higher activity than the R-form.[9]
The following table summarizes quantitative data for representative furan-pyrrolidine derivatives, illustrating key SAR insights.
| Compound ID | Core Scaffold | Therapeutic Area | Target/Assay | Activity (IC₅₀/MIC) | Key Structural Feature | Reference |
| 22c | 1,2,4-Oxadiazole-Pyrrolidine | Antibacterial | E. coli Topoisomerase IV | 3.07 µM | 4-chlorophenyl on pyrrolidine, 5-hydroxymethyl furan on oxadiazole | [4][5] |
| iST2-1 | Furan-Pyrrolidine | Anti-inflammatory | ST2/IL-33 Inhibition | 46.65 µM | Base scaffold | [9] |
| 14e | Furan-Pyrrolidine | Anti-inflammatory | ST2/IL-33 Inhibition | ~6 µM | Modification of iST2-1 scaffold | [9] |
| 4c | Furan-Pyridinone | Anticancer | KYSE150 cell viability | 0.655 µg/mL | Fused furan-pyridinone core | [10] |
| 6b | Caffeoyl-morpholine | Anticancer | P388 Murine Leukemia | 1.48 µg/mL | Caffeoyl moiety attached to morpholine (pyrrolidine analog) | [11] |
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, protocols must be robust and include appropriate controls. Below are detailed methodologies for key assays used to evaluate the biological activity of furan-pyrrolidine derivatives.
Workflow for Screening Novel Derivatives
A systematic approach is crucial when evaluating a newly synthesized library of compounds.
Caption: General workflow for the biological screening of furan-pyrrolidine derivatives.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., KYSE150, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyrrolidine derivatives in the appropriate cell culture medium. Add these various concentrations to the wells.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
Negative Control: Vehicle (e.g., 0.1% DMSO in medium) without the test compound.
-
-
Incubation: Incubate the plate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the minimum concentration required to inhibit its growth, providing a quantitative measure of the compound's potency.
Methodology:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the furan-pyrrolidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Chloramphenicol).
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Challenges and Future Perspectives
While the furan-pyrrolidine scaffold holds immense promise, challenges remain. Optimizing pharmacokinetic properties, such as solubility and metabolic stability, is crucial for translating in vitro activity to in vivo efficacy. The potential for furan-containing compounds to be metabolically activated to reactive intermediates requires careful toxicological evaluation.[12]
Future research will likely focus on the stereoselective synthesis of complex pyrrolidine derivatives to fine-tune interactions with specific biological targets.[13] Furthermore, the conjugation of these scaffolds with other pharmacophores may lead to the development of multi-target agents, a promising strategy for complex diseases like cancer.
Conclusion
The strategic combination of the furan and pyrrolidine rings has yielded a versatile and powerful scaffold in medicinal chemistry. Derivatives incorporating this hybrid structure have demonstrated a wide spectrum of significant biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. Through a deep understanding of their structure-activity relationships and mechanisms of action, coupled with rigorous biological evaluation using validated protocols, researchers can continue to unlock the therapeutic potential of this remarkable chemical class. The insights and methodologies presented in this guide serve as a foundational resource for scientists dedicated to the design and development of the next generation of furan-pyrrolidine-based therapeutics.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
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Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
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Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information.
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Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Center for Biotechnology Information.
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Center for Biotechnology Information.
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
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Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
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Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed.
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. ResearchGate.
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate.
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Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Royal Society of Chemistry.
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Royal Society of Chemistry.
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress.
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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The Furan Scaffold in Medicinal Chemistry: Balancing Utility and Liability
The following technical guide explores the dual nature of the furan scaffold in medicinal chemistry—highlighting its utility as a pharmacophore and its potential as a metabolic liability.[1][2]
Executive Summary
The furan ring is a double-edged sword in drug discovery. As a five-membered aromatic heterocycle, it offers unique physicochemical properties—serving as a hydrogen bond acceptor, a planar spacer, and a bioisostere for phenyl rings. However, it carries a significant "structural alert": the potential for metabolic bioactivation by Cytochrome P450 (CYP450) enzymes into reactive, toxic metabolites.
This guide provides a technical roadmap for medicinal chemists to navigate this tension. We detail the mechanistic basis of furan toxicity, strategies to mitigate these risks through substitution, and protocols for synthesis and stability testing.
Physicochemical Profile & Utility
Furan is an electron-rich, planar aromatic system. Its utility in medicinal chemistry stems from three core characteristics:
-
Electronic Character: The oxygen atom contributes a lone pair to the
-system, making the ring electron-rich (excessive -density at C2/C5). This facilitates - stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in binding pockets. -
Hydrogen Bonding: Unlike phenyl rings, the furan oxygen acts as a weak hydrogen bond acceptor (HBA), potentially anchoring the molecule via interactions with backbone amides or water networks.
-
Steric Profile: Furan is smaller than a phenyl ring. Replacing a phenyl group with a furan can reduce molecular weight and volume, potentially improving ligand efficiency (LE) and solubility.
Comparison: Furan vs. Phenyl vs. Thiophene
| Property | Furan | Phenyl | Thiophene |
| Aromaticity (Index) | Moderate | High | High |
| Electronegativity | High (Oxygen) | Low | Moderate (Sulfur) |
| H-Bond Potential | Acceptor | None | Weak Acceptor |
| Metabolic Risk | High (Bioactivation) | Low (Hydroxylation) | Moderate (S-oxidation) |
| Solubility Impact | Increases Polarity | Lipophilic | Lipophilic |
The Metabolic Liability: "The Elephant in the Room"
The primary hesitation in deploying furan scaffolds is the risk of idiosyncratic hepatotoxicity . This is driven by the bioactivation of the furan ring, primarily by CYP2E1 (and to a lesser extent CYP3A4/2C19), into a reactive enedial intermediate.
Mechanism of Bioactivation
The metabolic pathway proceeds via an initial oxidation of the furan double bond.
-
Epoxidation: CYP450 inserts an oxygen across the C2-C3 bond, forming an unstable epoxide.
-
Ring Opening: The epoxide rapidly rearranges (via electrocyclic ring opening) to form cis-2-butene-1,4-dial (BDA) .
-
Nucleophilic Attack: BDA is a potent
-unsaturated electrophile. It reacts covalently with cellular nucleophiles:-
Glutathione (GSH): Detoxification pathway.
-
Proteins (Cys/Lys residues): Formation of protein adducts -> Immune response/Cell death.
-
DNA: Potential genotoxicity (though less common than protein binding).
-
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical step from stable drug to toxic metabolite.
Figure 1: The bioactivation pathway of furan by CYP450 enzymes leading to the toxic cis-2-butene-1,4-dial intermediate.[3][4]
Medicinal Chemistry Strategies: Mitigation & Design
The presence of a furan does not guarantee toxicity. The risk depends heavily on the substitution pattern and electronic environment .
Substitution Strategy
Unsubstituted furans (e.g., menthofuran) are high-risk. Substituting the furan ring blocks the metabolic "soft spots" (C2 and C5 positions) and alters the electronics to disfavor oxidation.
-
Block C2/C5 Positions: Placing substituents (alkyl, aryl, heteroatoms) at the
-positions (2 and 5) sterically hinders CYP access and prevents the formation of the simple dialdehyde. -
Electron Withdrawing Groups (EWG): Attaching EWGs (e.g., -CF3, -CN, -COR) reduces the electron density of the furan ring, making it a poorer substrate for CYP450 oxidation (which prefers electron-rich systems).
-
Rapid Clearance/Alternative Metabolism: Designing the molecule to have a primary metabolic clearance route (e.g., ester hydrolysis, glucuronidation) elsewhere on the scaffold can "spare" the furan ring from oxidation.
Decision Matrix: To Use or Not to Use?
Use this logic flow when considering a furan scaffold.
Figure 2: Strategic decision tree for incorporating furan scaffolds in lead optimization.
Case Studies: Successes and Failures
The Success: Lapatinib (Tykerb)
-
Indication: Breast Cancer (Tyrosine Kinase Inhibitor).[5][6][7]
-
Structure: Contains a 2,5-disubstituted furan ring linking a quinazoline core to a methylsulfonylethylamino tail.[5]
-
Safety Profile: While Lapatinib has a "Black Box" warning for hepatotoxicity, it is a successful, life-saving drug. The furan is substituted at both
-positions, which likely mitigates the formation of the simple BDA toxic metabolite, although idiosyncratic toxicity remains a concern managed by monitoring. -
Lesson: 2,5-disubstitution allows for the use of furan as a stable linker in complex molecules.
The Workhorse: Furosemide (Lasix)
-
Structure: Contains a furfuryl amine group (furan ring attached to a methylene).
-
Safety Profile: Extremely safe and widely used.
-
Reasoning: The furan is not the primary site of metabolism; the molecule is rapidly excreted renaly, and the sulfonamide/acid moieties dominate its pharmacokinetic profile.
The Warning: Menthofuran
-
Source: Metabolite of pennyroyal oil.
-
Toxicity: Highly hepatotoxic.[4] It is rapidly oxidized to a reactive enedial, depleting hepatic glutathione and causing necrosis. This serves as the classic example of furan bioactivation potential.
Synthetic Methodologies
Two classical methods dominate the synthesis of substituted furans in medicinal chemistry.
Paal-Knorr Furan Synthesis
The cyclization of 1,4-diketones under acidic conditions.[10] This is ideal for generating 2,5-disubstituted furans (the "safer" furans).
Protocol:
-
Reactants: Combine 1,4-diketone (1.0 eq) with a catalytic acid (e.g., p-TsOH, 5 mol%) in toluene or ethanol.
-
Reflux: Heat to reflux with a Dean-Stark trap (if in toluene) to remove water.
-
Workup: Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel chromatography.
Feist-Benary Synthesis
The condensation of
Experimental Protocol: Assessing Metabolic Liability
Do not rely on standard microsomal stability (t1/2) alone. You must check for reactive metabolite formation.
Protocol: GSH Trapping Assay
Objective: Detect the formation of reactive enedial intermediates by trapping them with glutathione (GSH).
-
Incubation System:
-
Test Compound: 10
M -
Liver Microsomes (Human/Rat): 1.0 mg/mL protein
-
Glutathione (GSH): 5 mM (excess nucleophile)
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2
-
-
Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge to remove protein.
-
Analysis (LC-MS/MS):
-
Monitor for the parent ion [M+H]+.
-
Critical Step: Monitor for [M + GSH - 2H]+ or [M + GSH + 16 - 2H]+ adducts.
-
Note: The addition of GSH to the opened enedial often results in a specific mass shift. For furan, look for the "enedial-GSH" adduct or pyrrole-derivatives formed by reaction with amines.
-
-
Interpretation: If GSH adducts are observed >1-2% of parent turnover, the furan is generating reactive metabolites. Consider structural redesign (e.g., adding a methyl group to the vacant furan position).
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. Link
-
Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology. Link
-
Castellino, S., et al. (2012). Lapatinib Ditosylate (Tykerb): A Case Study in the Development of a Novel Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Link
- Kirsch, P. (2006). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for bioisosterism and electronic effects).
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significance of pyrrolidine moiety in drug discovery
The Pyrrolidine Scaffold in Modern Drug Discovery: A Technical Guide to Physicochemical Tuning and Target Engagement
Executive Summary
The selection of a core heterocyclic scaffold is a pivotal decision in the drug design process, profoundly influencing a candidate’s physicochemical properties, pharmacokinetic (PK) profile, and therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry is the five-membered pyrrolidine ring[1]. Classified as a "privileged scaffold," the pyrrolidine moiety is a fundamental building block in numerous FDA-approved drugs, ranging from antihypertensives (e.g., Captopril, Enalapril) to antidiabetics (e.g., Vildagliptin) and anticonvulsants (e.g., Levetiracetam)[2].
This whitepaper provides an in-depth technical analysis of the pyrrolidine scaffold. We will explore the causality behind its physicochemical advantages, the stereoelectronic impacts of its functionalization (such as fluorination), and provide self-validating experimental protocols for its synthesis and pharmacokinetic profiling.
The Physicochemical Paradigm: Pyrrolidine vs. Piperidine
In early-stage drug discovery, medicinal chemists frequently debate between utilizing a five-membered pyrrolidine or a six-membered piperidine ring. While structurally differing by only a single methylene unit, this variance dictates distinct spatial exit vectors and thermodynamic properties[1].
Pyrrolidine is a strongly basic secondary amine. Its non-planar, puckered geometry (typically adopting an envelope or half-chair conformation) allows for dynamic adaptability within complex protein binding pockets. Compared to the rigid chair conformation of piperidine, pyrrolidine offers a slightly lower lipophilicity (logP) and a marginally higher basicity[1].
Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles
| Property | Pyrrolidine | Piperidine | Causality in Drug Design |
| Ring Size | 5-membered | 6-membered | Dictates the 3D spatial trajectory of attached substituents for target engagement. |
| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Pyrrolidine is slightly more basic due to the conformational stabilization of its protonated state. |
| logP (Octanol/Water) | 0.46 | 0.84 | The lower lipophilicity of pyrrolidine enhances aqueous solubility and reduces non-specific lipophilic off-target binding (e.g., hERG liability). |
| Flexibility | Dynamic (Envelope) | Rigid (Chair) | Pyrrolidine's flexibility allows induced-fit binding, whereas piperidine is preferred for locking a specific bioactive conformation. |
Stereoelectronic Tuning via Fluorination
A major challenge with unsubstituted pyrrolidines is their high pKa (~11.27), meaning they are nearly >99% protonated at physiological pH (7.4). This high degree of ionization can severely restrict passive membrane permeability. To circumvent this, medicinal chemists employ strategic fluorination[3].
Introducing electron-withdrawing fluorine atoms (e.g., 3-fluoro or 3,3-difluoropyrrolidine) leverages strong inductive effects to significantly lower the amine's pKa. Furthermore, gem-difluorination enforces a specific ring puckering due to the stereoelectronic gauche effect, effectively rigidifying the flexible 5-membered ring into a predictable bioactive conformation while simultaneously modulating lipophilicity[3].
Table 2: Representative Impact of Fluorination on Pyrrolidine Properties
| Scaffold | Approx. pKa | Approx. logP | Pharmacokinetic Impact |
| Pyrrolidine | 11.27 | 0.46 | High basicity; highly ionized at pH 7.4; poor passive permeability. |
| 3-Fluoropyrrolidine | ~9.5 | ~0.6 | Reduced basicity improves membrane permeability; fluorine acts as a weak H-bond acceptor. |
| 3,3-Difluoropyrrolidine | ~7.8 | ~0.9 | Significant pKa drop; increased lipophilicity; enforces specific ring puckering for target specificity[3]. |
Target Engagement: The Case of DPP-4 Inhibitors
The pyrrolidine moiety is famously utilized in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemics used to treat Type 2 Diabetes. Drugs like Vildagliptin and Teneligliptin feature a functionalized pyrrolidine core that mimics the proline residue found in the natural substrates of DPP-4 (such as GLP-1).
The pyrrolidine ring fits perfectly into the S1 pocket of the DPP-4 enzyme. In Vildagliptin, the addition of a cyanopyrrolidine group allows for the formation of a reversible covalent imidate adduct with the catalytic serine (Ser630) of the enzyme, leading to potent and sustained inhibition.
Caption: Mechanism of DPP-4 inhibition by pyrrolidine-based therapeutics enhancing GLP-1 activity.
Self-Validating Experimental Protocols
To ensure scientific rigor, all analytical and synthetic workflows must be designed as self-validating systems. Below are standard protocols utilized in the profiling and synthesis of pyrrolidine derivatives.
Protocol A: High-Throughput pKa Determination via Potentiometric Titration
Understanding the ionization state of a pyrrolidine derivative is critical for ADME predictions[4]. This protocol uses a co-solvent system to ensure solubility, followed by extrapolation to aqueous values.
Materials:
-
Target pyrrolidine compound (10 mM in DMSO)
-
0.1 M HCl, 0.025 M NaOH (Titrant)
-
1.0 M NaCl (Ionic strength adjuster)
-
Potentiometric autotitrator with a glass pH electrode.
Step-by-Step Methodology:
-
System Calibration (Validation Checkpoint 1): Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Causality: Ensures the Nernstian response of the electrode is accurate across the highly basic range required for pyrrolidines.
-
Sample Preparation: Dispense 50 µL of the 10 mM compound stock into the titration vessel. Add a hydroorganic solvent mixture (e.g., 40:60 DMSO:Water) to maintain compound solubility throughout the pH gradient[4].
-
Acidification: Add 0.1 M HCl to drop the pH below 3.0, and add 1.0 M NaCl to maintain constant ionic strength. Causality: Adding strong acid ensures the basic pyrrolidine nitrogen is 100% protonated before titration begins, providing a definitive starting baseline[4].
-
Titration: Titrate with 0.025 M NaOH under a nitrogen atmosphere. Record the volume-pH curve until pH 12.0 is reached.
-
Data Fitting (Validation Checkpoint 2): Process the titration curve using HYPERQUAD or similar software. Self-Validation: The software must report a standard deviation (
) of less than 12.6. Furthermore, titrate a known reference standard (e.g., pure piperidine, literature pKa 11.22) in parallel. If the reference deviates by >0.2 units, the system must be recalibrated[4].
Caption: Iterative high-throughput physicochemical screening workflow for pyrrolidine derivatives.
Protocol B: Stereoselective Synthesis of Pyrrolidines via[3+2] Cycloaddition
The construction of heavily substituted pyrrolidine rings is efficiently achieved via the [3+2] cycloaddition of azomethine ylides (often derived from glycine) with electron-deficient alkenes (dipolarophiles)[5].
Materials:
-
Glycine ester imine (Azomethine ylide precursor)
-
Electron-deficient alkene (e.g., an acrylate or maleimide)
-
AgOAc (Silver acetate catalyst)
-
Chiral ligand (e.g., a Ferrocene-based ligand for asymmetric induction)
-
Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Catalyst Complexation: In a flame-dried Schlenk flask under argon, dissolve AgOAc (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature. Causality: Pre-stirring allows the formation of the chiral silver complex, which is strictly required to direct the facial selectivity of the incoming dipolarophile.
-
Ylide Generation: Add the glycine ester imine (1.0 eq) and a mild base (e.g., triethylamine, 10 mol%) to the mixture. Causality: The base deprotonates the
-carbon of the imine, generating the reactive, metal-coordinated azomethine ylide. -
Cycloaddition: Cool the reaction to -20°C. Slowly add the electron-deficient alkene (1.2 eq). Stir for 12-24 hours.
-
Reaction Monitoring (Validation Checkpoint 1): Monitor the reaction via TLC (Hexanes:EtOAc). Self-Validation: The disappearance of the imine starting material spot confirms reaction progression.
-
Quenching and Purification: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash column chromatography.
-
Structural Verification (Validation Checkpoint 2): Analyze the purified product via 1H-NMR and Chiral HPLC. Self-Validation: The coupling constants (
-values) of the ring protons in 1H-NMR will confirm the relative cis/trans stereochemistry (due to the Karplus relationship), while Chiral HPLC validates the enantiomeric excess (ee%).
Conclusion
The pyrrolidine moiety remains an indispensable tool in the medicinal chemist's arsenal. Its unique balance of basicity, hydrophilicity, and conformational flexibility makes it superior to planar aromatics and rigid six-membered rings in many therapeutic contexts. By leveraging stereoelectronic modifications such as fluorination, and employing rigorous, self-validating physicochemical screening workflows, researchers can fine-tune the pyrrolidine scaffold to overcome ADME liabilities and achieve highly specific target engagement.
References
- BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem: Drug Design." BenchChem.
- Bhat, A. et al. "Recent insights about pyrrolidine core skeletons in pharmacology." PMC.
- ResearchGate. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
- Poyraz, S. et al. "High-Throughput Measurement of Drug pKa Values for ADME Screening.
- Sivaraj, N. et al. "Glycine-Based[3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
Sources
Advanced Aminoalkylation of Furan Derivatives: Mechanistic Insights and Synthetic Protocols via the Mannich Reaction
Executive Summary
The 1 is a foundational multicomponent condensation technique in organic synthesis, traditionally utilized to form β-amino carbonyl compounds by reacting an enolizable donor with a non-enolizable acceptor and an amine[1]. However, when applied to electron-rich heterocycles such as furan, the reaction paradigm shifts from standard enolate addition to an electrophilic aromatic substitution[2]. This technical whitepaper explores the mechanistic causality, details self-validating synthetic protocols, and highlights the pharmacological significance of furan-derived Mannich bases.
Mechanistic Foundations of Furan Aminoalkylation
Furan belongs to a category of2 that readily undergo electrophilic substitutions due to the oxygen heteroatom donating electron density into the aromatic ring[2]. In the context of the Mannich reaction, the true electrophilic species is not the aldehyde itself, but an highly reactive iminium ion generated in situ[3].
Causality of Regioselectivity
The generated iminium ion preferentially attacks the α-positions (C-2 or C-5) of the furan ring[1].
-
The "Why": The transition state (Wheland intermediate) resulting from an α-attack allows the positive charge to be delocalized over three atoms, including the stabilizing oxygen heteroatom. Conversely, a β-attack (C-3 or C-4) limits delocalization to only two atoms, resulting in a higher activation energy barrier.
-
Steric Considerations: Furan undergoes the Mannich substitution at the 2-position seamlessly when the iminium salt is present; however, if the C-2 and C-5 positions are sterically hindered or occupied, the reaction may be forced to the less thermodynamically favorable C-3 position[1][4].
Mechanistic pathway of the Mannich reaction on furan derivatives via iminium ion intermediate.
Self-Validating Synthetic Methodologies
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every chemical choice is grounded in mechanistic causality, and built-in validation checkpoints confirm reaction progress.
Protocol A: Conventional Acid-Catalyzed Aminomethylation
This method utilizes standard reflux conditions to synthesize Mannich bases from furan derivatives, such as5[5].
-
Reagent Preparation: Dissolve 0.01 mol of the furan derivative in 50 mL of absolute ethanol in a flat-bottom flask[5].
-
Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the polar iminium intermediate while maintaining the solubility of both the non-polar furan and the aqueous formaldehyde.
-
-
Amine Addition: Add 0.01 mol of a secondary amine (e.g., morpholine or piperidine) to the solution[5].
-
Electrophile Generation: Slowly add 0.4 mL (0.015 mol) of 37% (v/v) aqueous formaldehyde with constant stirring[5]. Add 2-3 drops of glacial acetic acid as a catalyst[6].
-
Causality: The weak acid protonates the hydroxyl group of the hemiaminal intermediate formed between formaldehyde and the amine, facilitating the elimination of water to generate the highly electrophilic iminium ion.
-
-
Thermal Activation: Stir the reaction mixture at 70–75 °C for 3.0 to 8.5 hours[5].
-
Validation Checkpoint 1: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf furan spot and the emergence of a lower-Rf spot (due to the introduction of the polar amine group) validates the conversion.
-
-
Isolation: Cool the mixture to room temperature. If the product does not precipitate, remove the solvent under reduced pressure[6].
-
Validation Checkpoint 2: Triturate the crude residue with cold diethyl ether. The selective precipitation of the Mannich base validates the successful removal of unreacted, highly soluble secondary amines and formaldehyde.
-
Protocol B: Microwave-Assisted One-Pot Synthesis
Microwave irradiation offers a modern, high-efficiency alternative to conventional reflux, drastically reducing reaction times[7].
-
Admixture: In an open 100 mL beaker, combine the furan derivative (0.01 mol), formaldehyde (0.02 mol), and the substituted secondary amine (0.01 mol) in 30 mL of ethanol[7].
-
Irradiation: Place the mixture in a microwave oven and irradiate at 280W for 30 seconds to 2 minutes[7].
-
Causality: Microwave dielectric heating directly targets the highly polar iminium salt and solvent molecules. This rapid, localized heating overcomes the activation energy barrier for the electrophilic attack on the furan ring almost instantaneously, reducing reaction times from hours to seconds[7].
-
-
Quenching & Precipitation: Pour the irradiated mixture directly into ice water[7].
-
Purification: Filter the precipitated solid, dry, and recrystallize from a 1:1 mixture of water and ethanol[7].
Step-by-step workflow for the microwave-assisted synthesis of furan Mannich bases.
Quantitative Data & Comparative Analysis
The choice of synthetic methodology significantly impacts the kinetic profile and overall yield of the furan Mannich base. The table below synthesizes the operational metrics between conventional and microwave-assisted protocols.
Table 1: Comparative Kinetic and Yield Data for Furan Mannich Base Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 3.0 – 8.5 hours[5] | 30 seconds – 2 minutes[7] |
| Temperature | 70 – 75 °C[5] | Variable (Microwave 280W)[7] |
| Solvent System | Absolute Ethanol[5] | Ethanol / Solvent-free[6][7] |
| Average Yield | 60% – 75% | 85% – 95%[7] |
| Environmental Impact | High solvent and energy use | Green chemistry compatible |
Pharmacological Applications in Drug Development
In pharmaceutical chemistry, Mannich bases serve as highly valuable intermediates and active pharmaceutical ingredients (APIs). The introduction of a basic aminoalkyl chain alters the lipophilicity, biological profile, and physicochemical characteristics of the parent compound[5].
A prime example is the synthesis of Mannich bases derived from 6[6]. The incorporation of the 4-nitrofuran moiety is of particular interest to drug development professionals due to its broad-spectrum antimicrobial properties[6]. Mechanistically, the nitro group in these furan derivatives is enzymatically reduced within microbial cells. This reduction generates highly reactive intermediates that inflict multi-targeted damage to cellular macromolecules, including DNA, ultimately leading to cell death[6]. Because of this multi-targeted mechanism, nitrofuran Mannich bases exhibit a significantly lower incidence of microbial resistance compared to traditional antibiotics[6].
References
-
Mannich reaction: Promising Mechanism - ChemistNotes. 1
-
Application Notes and Protocols: Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde - BenchChem. 6
-
Mannich Reaction Mechanism: A Step by Step Explanation - Testbook. 4
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. 3
-
Mannich bases in medicinal chemistry and drug design - NIH PMC. 2
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF MEDICINALLY IMPORTANT MANNICH BASES OF 5-NITRO–2-FURFURALDEHYDE SEMICARBAZONE - TSI Journals. 5
-
Microwave Assisted Synthesis and Biological Screening of Mannich Bases - Journal of Chemical Health Risks. 7
Sources
Engineering the Furan Scaffold: A Comprehensive Guide to the Physical and Chemical Characteristics of Substituted Furans
Executive Summary
As a Senior Application Scientist, I frequently encounter substituted furans at the intersection of medicinal chemistry, materials science, and renewable energy. The furan ring—a five-membered aromatic heterocycle containing an oxygen atom—is a highly versatile structural motif. By strategically substituting the α- (C-2, C-5) and β- (C-3, C-4) positions, researchers can precisely modulate the physical properties, chemical reactivity, and pharmacokinetic profiles of target molecules. This whitepaper provides an in-depth analysis of the physical and chemical characteristics of substituted furans, detailing their reactivity profiles, modern synthetic workflows, and applications in drug development.
Physical Characteristics of Key Substituted Furans
The physical properties of a furan derivative are heavily dictated by its substitution pattern. Unsubstituted furan is a highly volatile, colorless liquid with a boiling point near room temperature . However, the introduction of functional groups drastically alters intermolecular forces. For example, the formyl group in furfural introduces strong dipole-dipole interactions, significantly raising the boiling point and increasing aqueous solubility 1[1]. Conversely, non-polar alkyl substitutions, such as in 2,5-dimethylfuran, decrease water solubility and lower the flash point, making it highly flammable but an excellent candidate for biofuel applications 2[2].
Table 1: Comparative Physical Properties of Common Substituted Furans
| Property | Furan | Furfural (Furan-2-carbaldehyde) | 2,5-Dimethylfuran |
| Molecular Weight | 68.07 g/mol | 96.08 g/mol | 96.13 g/mol |
| Appearance | Colorless liquid | Colorless to reddish-brown liquid | Clear yellow oily liquid |
| Boiling Point | 32.0 °C | 162.0 °C | 92.0 - 94.0 °C |
| Melting Point | -85.6 °C | -36.0 °C | -62.0 °C |
| Density | 0.936 g/cm³ | 1.160 g/cm³ | 0.889 g/cm³ |
| Solubility in Water | Slightly soluble | Soluble (50-100 mg/mL) | Insoluble (<1 mg/mL) |
| Flash Point | -36.0 °C | 60.0 °C (140 °F) | -1.0 °C (30.2 °F) |
Data synthesized from authoritative chemical databases and literature 3[3], 4[4], .
Chemical Characteristics and Reactivity Profiles
The chemical behavior of substituted furans is governed by their aromaticity. The oxygen heteroatom possesses two lone pairs of electrons; one pair occupies an
-
Electrophilic Aromatic Substitution: Because the oxygen atom donates electron density into the ring, furans are significantly more reactive toward electrophilic attack than benzene . Substitution preferentially occurs at the α-positions (C-2 and C-5) due to the superior resonance stabilization of the intermediate carbocation.
-
Diels-Alder Cycloadditions: Furan has a relatively low resonance energy (approx. 16 kcal/mol). This lower aromatic stabilization allows substituted furans to readily act as dienes in Diels-Alder cycloadditions with electron-deficient dienophiles, a trait highly exploited in complex natural product synthesis.
-
Polymerization and Stability: Furans with electron-withdrawing groups (e.g., furfural) are prone to irreversible polymerization when heated in the presence of strong acids, acting as thermosetting polymers 5[5]. Conversely, alkyl-substituted furans like 2,5-dimethylfuran can react vigorously with oxidizing materials and require careful handling to prevent auto-oxidation 6[6].
Synthesis Workflows: The Paal-Knorr Mechanism
While advanced methods like palladium-catalyzed cross-coupling 7[7], olefin cross-metathesis 8[8], and trans-carboboration 9[9] exist for generating highly substituted libraries, the Paal-Knorr Synthesis remains the foundational and most robust method for preparing substituted furans from 1,4-dicarbonyl compounds 10[10].
Logical workflow of the acid-catalyzed Paal-Knorr furan synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
To ensure high yield and minimize the polymerization byproducts typical of prolonged thermal reflux, microwave irradiation is highly recommended. This self-validating protocol describes the synthesis of a 2,5-disubstituted furan10[10].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1.0 mmol of the 1,4-dicarbonyl starting material (e.g., hexane-2,5-dione).
-
Solvent & Catalyst Addition: Add 3 mL of an ethanol/water mixture (1:1 ratio). Introduce a catalytic amount of acid (2-3 drops of 1 M HCl).
-
Causality Note: The acid protonates the carbonyl oxygen, lowering the activation energy for tautomerization to the enol form. Excess acid must be avoided as it can trigger the degradation or polymerization of the highly reactive furan product.
-
-
Microwave Irridation: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.
-
Causality Note: Microwave heating provides homogenous, rapid dielectric heating. This accelerates the dehydration of the hemiacetal intermediate, driving the reaction to the thermodynamic furan product before side-reactions can occur.
-
-
Validation via TLC: Spot the reaction mixture against the starting material on a silica gel TLC plate (eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the UV-active dicarbonyl spot and the appearance of a higher Rf furan spot validates reaction completion.
-
Cooling & Extraction: Cool the vial to room temperature. Transfer the mixture to a separatory funnel, dilute with 10 mL of deionized water, and extract with diethyl ether (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 20 mL).
-
Causality Note: Brine increases the ionic strength of the aqueous phase, drastically reducing the solubility of the organic furan product in water (salting-out effect) while simultaneously pre-drying the organic layer via osmotic pressure.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the substituted furan.
Applications in Drug Development
In medicinal chemistry, substituted furans are privileged scaffolds. They frequently act as bioisosteres for phenyl rings, offering researchers a strategic tool to modulate the steric and electronic properties of a drug candidate 11[11]. Because furans are less lipophilic than phenyl rings but retain aromatic
References
-
"Furfural | C4H3OCHO | CID 7362", PubChem - NIH,[Link]
-
"2,5-Dimethylfuran | C6H8O | CID 12266", PubChem - NIH,[Link]
-
"Furfural", Wikipedia,[Link]
-
"2,5-Dimethylfuran", Wikipedia,[Link]
-
"FURAN", Ataman Kimya,[Link]
-
"Solution-Phase Synthesis of a Highly Substituted Furan Library", PMC,[Link]
-
"An expedient route to substituted furans via olefin cross-metathesis", PNAS, [Link]
-
"Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy", PMC,[Link]
-
"Furfural (CAS N° 98-01-1)", ScenTree, [Link]
Sources
- 1. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - Furfural (CAS N° 98-01-1) [scentree.co]
- 5. Furfural - Wikipedia [en.wikipedia.org]
- 6. 2,5-Dimethylfuran | 625-86-5 [chemicalbook.com]
- 7. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Horizons of Furan-2-Carbaldehyde Scaffolds: From Sickle Cell Modulation to Oncological Interventions
Executive Summary
Furan-2-carbaldehyde (furfural) and its 5-substituted derivatives represent a privileged scaffold in medicinal chemistry.[1] Often dismissed as mere biomass byproducts, these heteroaromatic aldehydes possess unique electronic properties that allow them to serve as bioisosteres for phenyl rings, offering improved water solubility and distinct hydrogen-bonding capabilities. This guide dissects the therapeutic utility of the furan-2-carbaldehyde moiety, moving beyond basic synthesis to explore its critical role in allosteric hemoglobin modulation (Sickle Cell Disease), antimicrobial metal chelation, and targeted apoptosis induction in oncology.
The Furan-2-Carbaldehyde Pharmacophore[2]
The clinical utility of furan-2-carbaldehyde stems from two intrinsic chemical features:
-
The Electrophilic Aldehyde: Located at the C2 position, this group is highly reactive toward nucleophilic amine residues (e.g., lysine, valine) on proteins, forming reversible Schiff base adducts. This is the primary mechanism for its interaction with hemoglobin.
-
The Furan Ring: It acts as a
-excessive heteroaromatic system. Unlike a phenyl ring, the furan oxygen possesses a lone pair that can act as a hydrogen bond acceptor, altering the solvation shell and binding kinetics within a receptor pocket.
Bioisosterism in Drug Design
Replacing a phenyl ring with a furan ring often reduces lipophilicity (LogP), which can enhance the metabolic stability of a drug candidate by altering its susceptibility to cytochrome P450 oxidation.
Hemoglobin Modulation: The 5-HMF Paradigm[3][4]
The most clinically advanced application of the furan-2-carbaldehyde scaffold is in the treatment of Sickle Cell Disease (SCD). The derivative 5-Hydroxymethylfurfural (5-HMF) serves as a potent antisickling agent.[2]
Mechanism of Action: Allosteric Modification
Sickle Cell Disease is caused by the polymerization of deoxygenated sickle hemoglobin (HbS).[3][4] 5-HMF functions by increasing the oxygen affinity of HbS, thereby stabilizing the relaxed (R) state and preventing the transition to the tense (T) state that favors polymerization.
Molecular Interaction:
The aldehyde group of 5-HMF forms a Schiff base (imine) linkage with the N-terminal
Visualization: HbS Allosteric Stabilization Pathway
Figure 1: Mechanism of 5-HMF in stabilizing the high-affinity R-state of hemoglobin, preventing the polymerization cascade characteristic of Sickle Cell Disease.
Antimicrobial Architectures: Schiff Bases & Metal Complexes[7][8][9][10][11]
The antimicrobial potency of furan-2-carbaldehyde is significantly amplified when derivatized into Schiff bases (azomethines). These compounds are particularly effective against multidrug-resistant (MDR) strains like S. aureus and E. coli.
The Chelation Effect
Schiff bases derived from furan-2-carbaldehyde often act as bi- or tridentate ligands. When coordinated with transition metals (Cu(II), Ni(II), Co(II)), the lipophilicity of the central metal ion increases due to the delocalization of
Key Structural Motif:
The
Oncological Interventions: Apoptosis & Cytotoxicity[2][12][13]
Recent studies highlight the efficacy of furan-2-carbaldehyde thiosemicarbazones and naphthoquinone-furan hybrids in oncology.
Mechanisms of Cytotoxicity[12]
-
Ribonucleotide Reductase Inhibition: Thiosemicarbazone derivatives chelate iron, which is essential for the activity of ribonucleotide reductase, the enzyme responsible for DNA synthesis.
-
ROS Generation: Furan-quinone hybrids undergo redox cycling, generating Reactive Oxygen Species (ROS) that trigger mitochondrial dysfunction.
-
Tubulin Polymerization Inhibition: Certain furan derivatives bind to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.
Visualization: Furan-Induced Apoptotic Signaling
Figure 2: Dual-mechanism pathway of furan-thiosemicarbazone derivatives inducing apoptosis via iron chelation and oxidative stress.
Detailed Experimental Protocol: Synthesis of Furan-2-Carbaldehyde Schiff Base
Objective: Synthesis of N-(furan-2-ylmethylene)-4-nitroaniline, a model compound for antimicrobial screening.
Reagents:
-
Furan-2-carbaldehyde (Furfural): 10 mmol (0.83 mL)
-
4-Nitroaniline: 10 mmol (1.38 g)
-
Ethanol (Absolute): 20 mL
-
Glacial Acetic Acid: Catalytic amount (2-3 drops)
Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.38 g of 4-nitroaniline in 10 mL of absolute ethanol. Slight heating may be required to ensure complete dissolution.
-
Addition: Add 0.83 mL of furan-2-carbaldehyde dropwise to the amine solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.
-
Isolation: Allow the reaction mixture to cool to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to yield pure yellow/orange crystals.
-
Validation: Confirm structure via IR spectroscopy (Look for Imine
stretch at ~1620 cm⁻¹ and disappearance of Carbonyl at ~1670 cm⁻¹).
Structure-Activity Relationship (SAR) Analysis
The biological activity of furan-2-carbaldehyde derivatives is highly sensitive to substitution at the C5 position of the furan ring and the nature of the amine used in the Schiff base.
| Substituent (R) at C5 | Electronic Effect | Biological Impact |
| -H (Unsubstituted) | Neutral | Moderate activity; serves as a baseline. |
| -NO₂ (Nitro) | Strong Electron Withdrawing | Significantly Enhanced. Nitrofurans (e.g., Nitrofurantoin) are potent antibacterials due to enzymatic reduction of the nitro group to toxic intermediates. |
| -CH₂OH (Hydroxymethyl) | Polar / H-Bond Donor | High Antisickling Activity. Critical for specific binding to hemoglobin (as seen in 5-HMF). |
| -Br / -Cl (Halogen) | Lipophilic / Weak Deactivating | Increased lipophilicity improves membrane permeability; often enhances antifungal activity. |
| -CH=N-NH-CS-NH₂ | Thiosemicarbazone moiety | Potent Anticancer. High affinity for iron chelation and inhibition of DNA replication. |
Challenges & Toxicology
While promising, the furan scaffold presents toxicological hurdles.
-
Furfural Toxicity: Pure furan-2-carbaldehyde has a moderate toxicity profile (LD50 ~65 mg/kg in rats), primarily causing liver and kidney irritation.
-
Metabolic Activation: Furan rings can be metabolized by cytochrome P450 enzymes into reactive cis-2-butene-1,4-dial, a toxic metabolite that can alkylate DNA.
-
Mitigation Strategy: Substitution at the C2 and C5 positions (as seen in therapeutic derivatives) blocks the metabolic opening of the furan ring, significantly reducing toxicity compared to the parent furan molecule.
References
-
BenchChem. (2025).[6] A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Retrieved from
-
Abdulmalik, O., et al. (2005).[2][7][3] 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[2][7] British Journal of Haematology. Retrieved from
-
Safo, M. K., et al. (2004).[2][8] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry.
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Antisickling Investigation of a Nitric Oxide-Releasing Prodrug of 5HMF. Retrieved from
-
Scholars Research Library. (2017). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from
-
Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Retrieved from
Sources
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- 3. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
protocol for Mannich reaction with furan-2-carbaldehyde and pyrrolidine
Application Note: AN-2026-MAN-FUR Topic: Protocol for Mannich Reaction with Furan-2-carbaldehyde and Pyrrolidine
Part 1: Core Directive & Scope
Title: Advanced Synthesis Protocol: Mannich Condensation Utilizing Furan-2-carbaldehyde and Pyrrolidine
Executive Summary:
This guide details the protocol for the Mannich reaction involving furan-2-carbaldehyde (furfural) and pyrrolidine . It is critical to establish at the outset that a standard Mannich reaction is a three-component condensation . While furfural acts as the electrophilic carbonyl component (replacing formaldehyde) and pyrrolidine serves as the secondary amine, a third component possessing an acidic proton (the nucleophile, typically an enolizable ketone) is required to form the final
This protocol uses Acetophenone as the model nucleophile to demonstrate the reaction mechanics. Researchers may substitute this with other enolizable substrates (e.g., acetone, cyclohexanone, or indole) based on their specific target pharmacophore.
Part 2: Scientific Integrity & Logic
Mechanistic Insight & Causality
The reaction proceeds via an iminium ion intermediate . Unlike the classical Mannich reaction using formaldehyde, the use of furfural introduces a heteroaromatic ring which stabilizes the intermediate but also increases steric bulk.
-
Iminium Formation: Pyrrolidine attacks the aldehyde group of furfural. Acid catalysis facilitates water elimination, generating the electrophilic N-furfurylidene-pyrrolidinium ion.
-
Enolization: The acid catalyst simultaneously promotes the keto-enol tautomerization of the ketone (acetophenone).
-
C-C Bond Formation: The enol attacks the iminium ion, forming the C-C bond and generating the Mannich base.
Critical Consideration: Furfural is sensitive to oxidation (forming furoic acid) and polymerization (resinification) in strongly basic or highly acidic media. Therefore, mild acidic conditions (pH 4-5) and an inert atmosphere are recommended to maximize yield and purity.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the three-component Mannich condensation involving furfural, pyrrolidine, and a ketone nucleophile.
Part 3: Experimental Protocols
Protocol A: Standard Acid-Catalyzed Condensation (Ethanol Reflux)
Best for: Routine synthesis, scalability, and crystallizable products.
Reagents & Materials:
-
Furan-2-carbaldehyde (Furfural): 10 mmol (0.83 mL) [Distill before use if dark]
-
Pyrrolidine: 10 mmol (0.82 mL)
-
Acetophenone (Model Nucleophile): 10 mmol (1.17 mL)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Conc. Hydrochloric Acid (HCl) (0.5 mL) or Glacial Acetic Acid.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (10 mmol) and Pyrrolidine (10 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: Cool the mixture slightly in an ice bath (approx. 10°C) to prevent exotherms. Add Conc. HCl (0.5 mL) dropwise.
-
Why? Adding acid to the amine/ketone mixture first initiates enolization and buffers the system before the aldehyde is added, reducing furfural polymerization risk.
-
-
Aldehyde Addition: Add Furfural (10 mmol) dissolved in the remaining 10 mL of ethanol dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the furfural spot (
) and appearance of a polar baseline spot (amine salt) or product.
-
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.
-
Add 20 mL of ice-cold acetone or diethyl ether to induce precipitation of the Mannich base hydrochloride salt.
-
Alternative: If the free base is desired, neutralize the residue with saturated NaHCO
solution and extract with Dichloromethane (DCM).
-
-
Purification: Recrystallize the solid from Ethanol/Ether (1:1) to obtain pure crystals.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, rapid optimization.
Reagents:
-
Furfural (1.0 eq), Pyrrolidine (1.0 eq), Acetophenone (1.0 eq).
-
Catalyst: Zinc Chloride (
) (10 mol%). -
Solvent: Solvent-free or minimal Ethanol (1 mL).
Methodology:
-
Mix all three components and the catalyst in a microwave-safe vial.
-
Irradiate at 80°C (100 W) for 5–10 minutes .
-
Cool to room temperature. The product often solidifies.
-
Wash with cold water to remove the catalyst. Recrystallize from ethanol.
Part 4: Data Presentation & Characterization
Expected Analytical Data (Model Product): Product: 3-(Furan-2-yl)-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
| Technique | Diagnostic Signal | Structural Assignment |
| Phenyl protons (from acetophenone) | ||
| Furan ring protons | ||
| Chiral CH center (benzylic/furfuryl position) | ||
| Pyrrolidine ring ( | ||
| FT-IR | 1680 cm | C=O stretch (Ketone) |
| 1100–1200 cm | C-N stretch (Amine) | |
| 750 cm | Furan ring breathing |
Workflow Diagram:
Figure 2: Operational workflow for the standard batch synthesis.
Part 5: Troubleshooting & Optimization
-
Issue: Darkening/Resin Formation.
-
Cause: Polymerization of furfural.
-
Solution: Ensure furfural is freshly distilled. Perform the reaction under Nitrogen (
). Reduce acid concentration or switch to a Lewis acid like .
-
-
Issue: Low Yield.
-
Cause: Reversibility of the Mannich reaction (Retro-Mannich).
-
Solution: Use a slight excess of the amine and ketone (1.2 eq). Remove water using molecular sieves or a Dean-Stark trap to drive the equilibrium forward.
-
-
Issue: No Precipitation.
-
Cause: Product is an oil (common with free bases).
-
Solution: Convert to the Hydrochloride salt by bubbling HCl gas through the ether solution, or perform column chromatography on silica gel (neutralized with 1% triethylamine).
-
References
-
Royal Society of Chemistry. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases. Organic Chemistry Frontiers. Retrieved from [Link]
-
Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy catalyst. Retrieved from [Link]
Sources
Application Notes and Protocols for 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the 5-Substituted Furan-2-Carbaldehyde Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks are recognized for their recurring appearance in biologically active compounds and their synthetic tractability. These are often referred to as "privileged scaffolds." The furan-2-carbaldehyde core is a quintessential example of such a scaffold.[1][2] Its inherent structural features—a reactive aldehyde group for diverse chemical transformations and an electron-rich aromatic furan ring amenable to substitution—make it a valuable synthon for building molecular complexity.[3][4]
This guide focuses on a specific, highly functionalized derivative: 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde . The introduction of the pyrrolidin-1-ylmethyl group at the 5-position is a strategic design choice. The pyrrolidine moiety, a common feature in pharmaceuticals, can significantly enhance aqueous solubility, introduce a basic center for salt formation, and provide specific hydrogen bond accepting capabilities for molecular recognition at biological targets. This pre-installed functionality makes the title compound an exceptionally efficient building block for generating libraries of drug-like molecules.
These notes provide researchers, scientists, and drug development professionals with a detailed examination of the key synthetic transformations achievable with this compound, complete with validated, step-by-step protocols and the scientific rationale behind the experimental choices.
Physicochemical and Spectroscopic Profile
Characterizing the starting material is a critical first step for any synthetic campaign. The data below represents the expected properties for this compound.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| Appearance | Pale yellow to brown oil or low-melting solid | Inferred from similar furan derivatives |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.55 (s, 1H, -CHO), 7.18 (d, J=3.4 Hz, 1H, furan-H), 6.35 (d, J=3.4 Hz, 1H, furan-H), 3.65 (s, 2H, -CH₂-N), 2.55 (t, J=6.5 Hz, 4H, pyrrolidine-H), 1.80 (quint, J=6.5 Hz, 4H, pyrrolidine-H) | Expected chemical shifts based on published data for 5-substituted furan-2-carbaldehydes.[2] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 177.5 (-CHO), 160.1 (furan C5), 153.2 (furan C2), 122.0 (furan C3), 110.5 (furan C4), 54.0 (-CH₂-N), 53.5 (pyrrolidine C), 23.4 (pyrrolidine C) | Expected chemical shifts based on published data for furan derivatives.[1] |
| IR (neat, cm⁻¹) | ~2965 (C-H), ~2850 (C-H), ~1675 (C=O, aldehyde), ~1580, ~1470 (furan C=C) | Characteristic aldehyde C=O stretching frequency.[2] |
Core Application 1: Reductive Amination for C-N Bond Formation
Reductive amination is arguably one of the most robust and widely used transformations in medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds through the initial formation of an iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, which is then reduced in situ by a mild hydride source. This one-pot procedure is highly efficient for library synthesis.[5][6]
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is selective for the iminium ion over the starting aldehyde, preventing competitive reduction of the aldehyde to an alcohol. Its mild nature also tolerates a wide range of functional groups, making it a trustworthy reagent for complex molecule synthesis.[7]
Experimental Protocol: Synthesis of N-Benzyl-1-(5-(pyrrolidin-1-ylmethyl)furan-2-yl)methanamine
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 500 mg, 2.79 mmol).
-
Solvent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE, 15 mL).
-
Amine Addition: Add benzylamine (1.05 eq, 314 mg, 2.93 mmol).
-
Initiation of Iminium Formation: Add glacial acetic acid (1.1 eq, 184 mg, 3.07 mmol). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium intermediate.
-
Reduction Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 887 mg, 4.19 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any initial exotherm and effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification (Aqueous Wash): Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification (Chromatography): Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Core Application 2: Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a powerful tool for extending the carbon framework of a molecule. It involves the reaction of a carbonyl group with an "active methylene compound"—a compound with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile or ethyl cyanoacetate.[8] This reaction creates a new carbon-carbon double bond, often yielding a product that can act as a Michael acceptor, a crucial functional group in covalent inhibitor design and other advanced synthetic applications.[9]
The reaction is typically catalyzed by a mild organic base like piperidine. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that subsequently attacks the aldehyde's carbonyl carbon.[9][10] The subsequent dehydration step is often spontaneous or driven by gentle heating.
Experimental Protocol: Synthesis of 2-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylene)malononitrile
-
Reagent Preparation: In a microwave-safe vessel or a standard round-bottom flask, dissolve this compound (1.0 eq, 500 mg, 2.79 mmol) in ethanol (10 mL).
-
Active Methylene Addition: Add malononitrile (1.1 eq, 201 mg, 3.07 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, approx. 24 mg or 28 µL). Causality Note: Piperidine's basicity is optimal for deprotonating malononitrile without causing unwanted side reactions with the aldehyde.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours. For less reactive substrates, the mixture can be gently heated (e.g., to 50 °C) or subjected to microwave irradiation to shorten the reaction time.[11]
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the aldehyde and the formation of a new, more conjugated spot.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and starting materials.
-
Drying: Dry the product under vacuum to yield the Knoevenagel condensation product, which is often pure enough for subsequent steps without further chromatographic purification.
Application in Drug Discovery: A Workflow Perspective
The synthetic routes described above are not merely academic exercises; they represent key steps in a typical drug discovery workflow. This compound serves as a central hub from which diverse chemical matter can be generated. The products of these reactions—amines and functionalized alkenes—are themselves valuable intermediates or final compounds for biological screening.
The furan nucleus itself is a known bioisostere for phenyl and thiazole rings, allowing chemists to modulate properties like metabolic stability and receptor binding affinity.[3] Derivatives of furan-2-carbaldehyde have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the therapeutic potential of this scaffold.[1][3][12]
The following diagram illustrates how this single intermediate can be leveraged to rapidly build a screening library.
Conclusion
This compound is a high-value, strategically designed synthetic intermediate. Its bifunctional nature—a reactive aldehyde handle and a drug-like pyrrolidine motif—enables rapid and efficient access to diverse molecular architectures. The protocols detailed herein for reductive amination and Knoevenagel condensation are robust, reliable, and directly applicable to the construction of compound libraries for drug discovery and development programs. By understanding the causality behind these experimental choices, researchers can effectively leverage this intermediate to accelerate their synthetic campaigns.
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- 12. biojournals.us [biojournals.us]
Application Note: High-Throughput Synthesis and Antimicrobial Evaluation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde Derivatives
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The furan nucleus is a privileged scaffold in medicinal chemistry, isolated from numerous natural products and known to exhibit a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects[1]. Within this chemical space, substituted furan-2-carbaldehydes have emerged as highly versatile building blocks for drug discovery[2].
The specific incorporation of a pyrrolidin-1-ylmethyl moiety at the 5-position of the furan ring provides distinct physicochemical advantages. Historically, this specific building block has been successfully utilized in the development of complex pharmaceutical agents, including fused heterobicyclic kinase inhibitors[3] and complement factor D inhibitors[4]. The pyrrolidine ring introduces a basic, ionizable nitrogen that significantly enhances aqueous solubility—a critical parameter for bioavailability—while acting as a flexible hydrogen-bond acceptor/donor to improve target binding affinity.
When the carbaldehyde group of this scaffold is derivatized into a thiosemicarbazone or Schiff base , the resulting compounds exhibit profound antimicrobial potential. The imine (C=N) bond and adjacent heteroatoms create a powerful pharmacophore capable of coordinating with essential intracellular metal ions (e.g., Cu²⁺, Fe²⁺)[2]. This metal chelation disrupts bacterial metalloenzymes and catalyzes the generation of reactive oxygen species (ROS), leading to targeted bacterial cell death. Recent studies on related furan-2-carbaldehyde thiosemicarbazones have demonstrated remarkable efficacy, with Minimum Inhibitory Concentrations (MIC) reaching as low as 1 µg/mL against resistant strains like Staphylococcus aureus[5].
Visual Workflows & Mechanistic Pathways
To provide a clear roadmap from chemical synthesis to biological validation, the following diagrams illustrate the experimental workflow and the proposed antimicrobial mechanism of action.
Fig 1. Experimental workflow for synthesis and antimicrobial screening of furan-2-carbaldehyde derivatives.
Fig 2. Proposed antimicrobial mechanism of action via metal chelation and ROS generation.
Validated Experimental Protocols
As a self-validating system, the following protocols are engineered to ensure reproducibility, minimize false positives, and provide clear causal links between the chemical environment and the experimental readout.
Protocol A: Synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde Thiosemicarbazone
Objective: To synthesize the active thiosemicarbazone derivative via nucleophilic addition-elimination.
-
Preparation: Dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen over aqueous solvents to drive the equilibrium forward and minimize the hydrolytic reversal of the newly formed imine bond.
-
-
Catalysis: Add 1.1 equivalents of thiosemicarbazide, followed by 3–4 drops of glacial acetic acid.
-
Causality: The acetic acid acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygen of the furan-2-carbaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack by the primary amine of the thiosemicarbazide[6].
-
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1).
-
Isolation: Cool the reaction mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under a vacuum and wash with cold ethanol to remove unreacted starting materials. Recrystallize from hot ethanol to yield the pure compound.
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) using a colorimetric resazurin assay.
-
Compound Preparation: Dissolve the synthesized derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Causality: DMSO ensures complete dissolution of the lipophilic thiosemicarbazone core.
-
-
Serial Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration in all wells remains
.-
Causality: DMSO concentrations above 1% can induce solvent-mediated cellular toxicity, leading to false-positive antimicrobial readouts.
-
-
Inoculation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 700699 or Escherichia coli MTCC-443) matching a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final testing concentration of
CFU/mL. -
Self-Validating Controls:
-
Sterility Control: MHB only (Validates absence of contamination).
-
Growth Control: MHB + Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).
-
Positive Control: Ciprofloxacin and Amphotericin B (Validates assay sensitivity against known benchmarks).
-
-
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Following incubation, add 30 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours in the dark.
-
Causality: Resazurin acts as an objective redox indicator. Metabolically active, viable bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue, eliminating the subjectivity of reading turbidimetric growth.
-
Quantitative Data Presentation
The following table summarizes the comparative benchmark data for furan-2-carbaldehyde thiosemicarbazone derivatives against standard clinical pathogens, highlighting the structural efficacy of the 5-substituted furan scaffold[5].
| Compound / Drug | Target Strain | Strain Type | MIC (µg/mL) | Mechanism / Notes |
| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | S. aureus ATCC 700699 | Gram-Positive | 1.0 | Highly potent; electron-withdrawing group enhances activity[2][5]. |
| 5-(Trifluoromethyl)-furan-2-carbaldehyde thiosemicarbazone | C. albicans ATCC 90028 | Fungal | 50.0 | Moderate antifungal activity[5]. |
| Nitrofurantoin (Reference) | S. aureus ATCC 700699 | Gram-Positive | 1.0 - 25.0 | Standard clinical benchmark[5]. |
| Gentamicin (Reference) | S. aureus ATCC 700699 | Gram-Positive | 10.0 - >100.0 | Standard clinical benchmark[5]. |
| Amphotericin B (Reference) | C. albicans ATCC 90028 | Fungal | 5.0 | Standard antifungal benchmark[5]. |
| This compound derivative | Various | Broad-Spectrum | Target: < 5.0 | Pyrrolidine ring expected to improve aqueous solubility and cell permeability. |
Note: The incorporation of the pyrrolidin-1-ylmethyl group is hypothesized to shift the MIC profile favorably against Gram-negative strains by enhancing porin-mediated cellular entry, a common hurdle for highly lipophilic furan derivatives.
References
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20070208053A1 - Fused heterobicyclic kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 6. researchgate.net [researchgate.net]
experimental procedure for condensation reactions of furan-2-carbaldehydes
Executive Summary
Furan-2-carbaldehyde (furfural) is a highly versatile, bio-renewable platform chemical derived from lignocellulosic biomass. In synthetic organic chemistry and drug development, it serves as a critical C1 building block for extending carbon chains via condensation reactions. Because furfural lacks α-protons, it is incapable of self-aldolization, making it an exceptionally clean electrophile for crossed-condensation pathways[1].
This application note provides a comprehensive, causality-driven guide to the two most synthetically valuable transformations of furan-2-carbaldehyde: the Knoevenagel Condensation (yielding α,β-unsaturated furan derivatives for pharmaceuticals) and the Crossed-Aldol Condensation (yielding branched ketones for bio-jet fuel precursors).
Mechanistic Principles & Causality
The successful execution of furfural condensation relies on manipulating the basicity of the reaction environment to favor nucleophilic attack while suppressing degradation pathways.
-
Electrophilic Priming: The electron-withdrawing nature of the furan oxygen increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by carbanions or enolates.
-
Knoevenagel Condensation Causality: This reaction requires an active methylene compound (e.g., malononitrile or diethyl malonate) and a weak base catalyst (e.g., piperidine)[2][3]. Causality: A weak amine base is basic enough to deprotonate the highly acidic active methylene (forming a carbanion) but not strong enough to trigger the Cannizzaro disproportionation of furfural into 2-furoic acid and furfuryl alcohol[1].
-
Crossed-Aldol Condensation Causality: Reacting furfural with aliphatic ketones (e.g., acetone or 2-butanone) requires solid base catalysts (e.g., Mg-Al Layered Double Oxides or CaO/MgAl₂O₄)[1][4]. Causality: Heterogeneous solid bases facilitate the enolization of the ketone at the solid-liquid interface. This localized basicity prevents the homogeneous base-catalyzed degradation of α-carbonyl intermediates, which would otherwise polymerize into insoluble, dark solid byproducts known as humins[5].
Reaction Pathway Visualization
Reaction pathways for Knoevenagel and Aldol condensations of furan-2-carbaldehyde.
Experimental Protocols
Protocol A: Organocatalytic Knoevenagel Condensation
Target: 2-(Furan-2-ylmethylene)malononitrile (Pharmaceutical Intermediate) Reference Standard: Adapted from green-solvent methodologies[3].
Causality in Experimental Design: Ethanol is selected as the solvent because it is biorenewable and provides optimal solubility for the starting materials. As the condensation progresses, the more non-polar α,β-unsaturated product naturally crystallizes out of the polar ethanol, driving the equilibrium forward via Le Chatelier's principle and simplifying downstream purification[3].
Step-by-Step Methodology:
-
Preparation: Charge a 50 mL round-bottom flask with 0.500 g (5.20 mmol) of furan-2-carbaldehyde.
-
Reagent Addition: Add 0.343 g (5.20 mmol) of malononitrile followed by 5 mL of absolute ethanol. Stir magnetically to ensure complete dissolution.
-
Catalyst Initiation: Dropwise, introduce 0.044 g (0.52 mmol, ~10 mol%) of piperidine[3].
-
Self-Validation Checkpoint: Upon addition of piperidine, the solution will exhibit a mild exotherm and a distinct color shift (typically yellow to deep orange), confirming the immediate formation of the active carbanion and subsequent nucleophilic attack.
-
-
Reaction Maturation: Stir the mixture continuously at room temperature (20–25 °C) for 30 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1) until the UV-active furfural spot completely disappears[3].
-
Isolation: Remove the ethanol solvent in a rotary evaporator under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the pure product.
Protocol B: Heterogeneously Catalyzed Crossed-Aldol Condensation
Target: 4-(2-Furyl)-3-buten-2-one (FAc) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac) (Bio-jet Fuel Precursors) Reference Standard: Adapted from high-pressure solid-base catalysis[1][4].
Causality in Experimental Design: A 1:5 molar ratio of furfural to the ketone (e.g., 2-butanone or acetone) is strictly maintained. Causality: Using the ketone in vast excess suppresses the secondary condensation reaction (where the mono-adduct reacts with a second furfural molecule to form the di-adduct), thereby maximizing selectivity for the mono-adduct[4]. A pressurized nitrogen atmosphere is required to keep the highly volatile ketone in the liquid phase at the 120 °C reaction temperature[4].
Step-by-Step Methodology:
-
Preparation: In an 80 mL stainless-steel autoclave equipped with a magnetic stirrer, combine furan-2-carbaldehyde and 2-butanone in a 1:5 molar ratio, ensuring the total liquid weight is approximately 30 g[4].
-
Catalyst Loading: Add 5 wt% (relative to the weight of furfural) of freshly calcined Mg-Al Layered Double Oxide (LDO) or CaO/MgAl₂O₄ catalyst[1][4].
-
Self-Validation Checkpoint: The catalyst must be freshly calcined. If the catalyst has absorbed atmospheric moisture or CO₂, the basic sites will be neutralized, resulting in near-zero conversion.
-
-
Pressurization: Seal the autoclave. Purge the headspace with N₂ three times to remove oxygen, then pressurize to 10 bar N₂[4].
-
Thermal Activation: Submerge the autoclave in a temperature-controlled silicone oil bath. Heat the mixture to 120 °C with vigorous stirring (800 rpm) for 8 hours[4].
-
Termination & Recovery: Cool the reactor rapidly to room temperature using an ice bath before depressurizing. Separate the solid catalyst via centrifugation (4000 rpm, 10 min). The supernatant liquid contains the target branched ketones, ready for downstream hydrodeoxygenation.
Quantitative Data & Optimization
The following table summarizes the optimized parameters and expected yields across different catalytic systems for furfural condensation, allowing researchers to select conditions based on available infrastructure.
| Reaction Type | Catalyst System | Solvent | Temp (°C) | Time | Key Outcome / Yield | Ref |
| Knoevenagel | Piperidine (10 mol%) | Ethanol | 25 | 30 min | 86% Isolated Yield | [3] |
| Knoevenagel | Chitosan (10 wt%) | Solvent-free (Mechanochemical) | 25 | 15 min | >85% Isolated Yield | [6] |
| Crossed-Aldol | Mg-Al LDO (5 wt%) | 2-Butanone (Neat, 1:5 ratio) | 120 | 8 h | 55% Conv. (High Mono-adduct Selectivity) | [4] |
| Crossed-Aldol | CaO/MgAl₂O₄ | Acetone (Neat, 1:10 ratio) | 100 | 2 h | >90% Conv. (Rapid Dehydration) | [1] |
Troubleshooting & Self-Validation
-
Failure Mode 1: Formation of dark, insoluble solids (Humins).
-
Diagnostic: The reaction mixture turns opaque black and viscosity increases significantly.
-
Causality & Solution: This is caused by the hydrothermal degradation and subsequent polymerization of α-carbonyl intermediates[5]. To resolve this, strictly regulate the reaction temperature (do not exceed 120 °C) and ensure the basicity of the catalyst is not excessively strong.
-
-
Failure Mode 2: High levels of 2-furoic acid detected in GC-MS.
-
Diagnostic: Low yield of the condensation product, accompanied by the presence of 2-furoic acid and furfuryl alcohol.
-
Causality & Solution: The Cannizzaro disproportionation reaction is outcompeting the aldol condensation[1]. This indicates the base used is too strong or the active methylene/ketone concentration is too low. Switch to a milder base (e.g., from NaOH to a solid LDO) or increase the equivalents of the nucleophilic partner.
-
References
1.[2] "An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate", Benchchem. 2.[3] "Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions", ACS Omega. 3.[6] "Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst", RSC Publishing. 4.[4] "Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation", MDPI. 5.[5] "Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates", PMC. 6.[1] "Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts", OSTI.GOV.
Sources
- 1. osti.gov [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation [mdpi.com]
- 5. Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02836A [pubs.rsc.org]
analytical techniques for characterizing substituted furan compounds
Application Note: Analytical Characterization of Substituted Furans
Executive Summary
Substituted furans are pivotal intermediates in pharmaceuticals (e.g., ranitidine), biomass valorization (e.g., 5-HMF), and flavor chemistry.[1] However, their characterization presents distinct challenges: high volatility of low-molecular-weight derivatives, thermal instability of oxidized forms, and the difficulty of distinguishing regioisomers (2- vs. 3-substitution) due to overlapping proton signals.[1]
This guide moves beyond standard textbook definitions to provide a field-proven workflow. We prioritize Nuclear Magnetic Resonance (NMR) for structural certification and Orthogonal Chromatography (GC/HPLC) for purity and metabolic profiling.
Structural Elucidation: The NMR Regiochemistry Protocol
The most critical analytical challenge with substituted furans is determining the position of substitution (regiochemistry). Unlike benzene rings, the furan ring's electron density is uneven, leading to distinct coupling constants (
Mechanistic Insight: The Coupling Constant ( ) Fingerprint
In an unsubstituted furan, the coupling constants are:
The Diagnostic Rule:
-
2-Substituted Furans: The remaining protons are H3, H4, and H5.[1][2] You will typically see a doublet of doublets (dd) for H3 with a larger
value (~3.5 Hz) corresponding to .[1] -
3-Substituted Furans: The remaining protons are H2, H4, and H5.[1] H2 often appears as a narrow triplet or doublet due to small long-range coupling (
and ), distinct from the H3 signal in 2-substituted isomers.[1]
Protocol A: High-Resolution NMR Characterization
-
Scope: Differentiation of 2,5-disubstituted vs. 2,3-disubstituted isomers.
-
Sample Prep: Dissolve 5–10 mg of analyte in 600 µL DMSO-d6 .
-
Why DMSO? Chloroform (
) is acceptable, but DMSO prevents the potential acid-catalyzed ring-opening that can occur with trace HCl in aged chloroform. DMSO also separates labile OH protons (e.g., in furfuryl alcohol) from the ring signals.[1]
-
Step-by-Step Workflow:
-
1D
H Acquisition: Acquire spectrum with sufficient relaxation delay ( ) to allow full relaxation of the isolated furan protons. -
Window Function Processing: Apply a Gaussian window function (LB = -0.3, GB = 0.3) rather than pure exponential decay to resolve the fine hyperfine splitting (
) typical of furan long-range coupling. -
2D Validation (If 1D is ambiguous): Run a
H- C HMBC .-
Logic: Look for correlations between the carbonyl carbon of the substituent and the ring protons. A 2-substituent will show a strong 3-bond correlation to H3.[1]
-
Chromatographic Profiling: The Volatility Decision Matrix
Furan derivatives span a massive volatility range.[1] Methylfuran is highly volatile (BP: 63°C), while Furoic acid is solid and polar.[1] Selecting the wrong modality leads to sample loss or column degradation.
Visual Workflow: Analytical Decision Tree
Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on analyte volatility and matrix complexity.
Detailed Protocols
Protocol B: GC-MS for Volatile Furans (e.g., Methylfurans, Furfural)
-
Challenge: Furan itself can form as an artifact if the injection port is too hot (thermal degradation of sugars).
-
Column: HP-5MS or DB-WAX (Polarity helps separate isomers).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
Instrument Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temp | 200°C | Lower than standard (250°C) to prevent thermal decomposition of labile furanones. |
| Split Ratio | 20:1 | Furans overload MS detectors easily; high split is necessary.[1] |
| Oven Program | 40°C (2 min)
Fragmentation Logic (MS Interpretation):
-
Retro-Diels-Alder (RDA): Look for loss of CO (
). - -Cleavage: Alkyl-substituted furans often cleave at the benzylic-like position.
-
diagnostic Ions:
- 95/96: Furfural
- 81: Furfuryl alcohol (Head group loss)
Protocol C: HPLC-UV for Polar/Unstable Furans (e.g., HMF, Furoic Acid)[1]
-
Challenge: Furan acids (furoic acid) tail badly on standard C18 columns without pH control.
-
System: UPLC or HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
Mobile Phase Strategy:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Critical: The acid suppresses ionization of the carboxylic acid group on furoic acid, ensuring it remains neutral and interacts with the hydrophobic column, sharpening the peak.
-
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Table:
| Time (min) | % A (Water/Acid) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial equilibration |
| 5.0 | 90 | 10 | Isocratic hold for polar HMF separation |
| 15.0 | 40 | 60 | Gradient to elute hydrophobic derivatives |
| 16.0 | 95 | 5 | Re-equilibration |
Detection:
-
Primary Wavelength: 280 nm (Max absorbance for conjugated furan ring).[1]
-
Secondary Wavelength: 254 nm (General aromatic).[1]
Safety & Handling (The "Self-Validating" Safety Step)
-
Toxicity: Furan is classified as "possibly carcinogenic to humans" (Group 2B).[1]
-
Peroxide Formation: Like ethers, furans (especially those with alkyl side chains) can form explosive peroxides upon long-term storage and exposure to air.[1]
-
Validation Step: Before distilling or heating any aged furan sample, perform a starch-iodide paper test.[1] If blue, peroxides are present; quench with ferrous sulfate before analysis.[1]
References
-
NIST Mass Spectrometry Data Center. "Furan and Derivative Mass Spectra." NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). "Determination of Furan in Foods."[1] FDA Methods.[1] Available at: [Link][1]
-
Teixidó, E., et al. "Analysis of furan and furan derivatives in food samples by GC-MS."[1] Trends in Analytical Chemistry, Elsevier.[1] Available at: [Link]
-
Hoyer, H., et al. "NMR spectroscopic characterization of substituted furans."[1] Journal of Organic Chemistry. (General reference for coupling constants). Available at: [Link]
Sources
synthesis of quinazolinones using furan-2-carbaldehyde building blocks
Executive Summary
This guide details the synthetic protocols for integrating furan-2-carbaldehyde (furfural) into the quinazolinone scaffold—a privileged structure in medicinal chemistry. Furan-substituted quinazolinones have emerged as potent EGFR tyrosine kinase inhibitors and antiproliferative agents against HEPG2 and MCF7 cell lines.[1]
This note provides two distinct, field-validated workflows:
-
Protocol A: A Green, Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (dihydro-scaffold).
-
Protocol B: An Oxidative Cyclization to fully aromatic Quinazolin-4(3H)-ones .
Strategic Analysis: Route Selection & Mechanistic Logic
The choice between synthesizing the dihydro (sp3 carbon at C2) or the fully aromatic (sp2 carbon at C2) quinazolinone depends on the target pharmacophore.[2]
-
The Dihydro Route (MCR): Utilizes Isatoic Anhydride .[3][4][5][6] This is an atom-economic, convergent pathway ideal for library generation. It avoids strong oxidants and typically proceeds via a "green" mechanism.
-
The Aromatic Route (Oxidative): Utilizes 2-Aminobenzamide .[2][4][7] This requires an oxidative step (dehydrogenation) after the initial condensation. It is preferred when planar, intercalating drug candidates are desired.
Mechanistic Pathway Visualization
Figure 1: Divergent synthetic pathways for dihydro- and aromatic quinazolinones using furfural.
Protocol A: Green Multicomponent Synthesis (Dihydro-Scaffold)
Objective: Synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Green Metric: High Atom Economy, Water/Ethanol Solvent, Catalyst Recyclability.
Materials
-
Substrates: Isatoic anhydride (1.0 equiv), Furan-2-carbaldehyde (1.0 equiv), Ammonium Acetate (1.2 equiv).[2]
-
Catalyst: Ionic Liquid [BMIM]HSO4 (10 mol%) OR Lactic Acid (solvent/catalyst).
-
Solvent: Ethanol:Water (1:[2][6]1) or Solvent-free if using Lactic Acid.[8]
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask, combine isatoic anhydride (1.63 g, 10 mmol), furan-2-carbaldehyde (0.96 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).
-
Catalysis: Add [BMIM]HSO4 (0.2 mL).
-
Expert Note: The ionic liquid acts as a dual solvent-catalyst, stabilizing the transition state of the imine formation and facilitating the nucleophilic attack of the amide nitrogen.
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor by TLC (Ethyl Acetate:n-Hexane, 3:7). The spot for isatoic anhydride (Rf ~0.6) should disappear within 30-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Add ice-cold water (20 mL) and stir for 10 minutes to dissolve unreacted ammonium acetate and the ionic liquid (if water-soluble).
-
-
Purification:
-
Filter the crude solid.
-
Recrystallization: Dissolve in hot ethanol (minimum volume), filter while hot to remove insoluble impurities, and cool slowly.
-
Yield Expectation: 85-92%.
-
Protocol B: Oxidative Cyclization (Aromatic Scaffold)
Objective: Synthesis of 2-(furan-2-yl)quinazolin-4(3H)-one. Application: Generation of planar kinase inhibitors.
Materials
-
Substrates: 2-Aminobenzamide (1.0 equiv), Furan-2-carbaldehyde (1.1 equiv).[2]
-
Oxidant/Catalyst: Iodine (I2) (1.0 equiv) or CuCl2 (5 mol%).[2]
-
Solvent: Ethanol or DMF.
Step-by-Step Procedure
-
Condensation: Dissolve 2-aminobenzamide (1.36 g, 10 mmol) and furan-2-carbaldehyde (1.05 g, 11 mmol) in Ethanol (20 mL).
-
Reflux: Add a catalytic amount of acetic acid (2 drops) and reflux for 2 hours.
-
Checkpoint: This forms the intermediate Schiff base (dihydro-structure). Many protocols stop here, but for the aromatic system, oxidation is required.
-
-
Oxidation: Cool to 40°C. Add Iodine (2.54 g, 10 mmol) and K2CO3 (2.76 g, 20 mmol).
-
Why Iodine? Iodine promotes the abstraction of hydrogens from the C2 and N3 positions, driving aromatization.
-
-
Final Reaction: Stir at reflux for an additional 2-4 hours.
-
Monitoring: TLC should show a new, highly UV-active spot (lower Rf than the aldehyde, distinct fluorescence).
-
-
Quench & Isolation:
-
Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (DCM:MeOH 95:5).
Characterization & Data Interpretation
The furan ring introduces specific diagnostic peaks in NMR.
Table 1: Diagnostic NMR Signals (DMSO-d6)
| Moiety | Proton (1H) | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Quinazolinone NH | N3-H | 12.0 - 12.5 | Singlet (Broad) | Disappears with D2O shake. |
| Furan Ring | H-5' | 7.9 - 8.0 | Doublet | Adjacent to Oxygen (deshielded). |
| Furan Ring | H-3' | 7.2 - 7.4 | Doublet | Adjacent to C2 connection. |
| Furan Ring | H-4' | 6.6 - 6.8 | Multiplet | The "middle" furan proton. |
| Dihydro-C2 | C2-H | 5.6 - 5.9 | Singlet | Only present in Protocol A products. |
| Aromatic Core | H-5 (Quin) | 8.1 - 8.2 | Doublet | Deshielded by carbonyl anisotropy. |
Biological Relevance Data:
-
IC50 (HEPG2): 2-(furan-2-yl) derivatives often show IC50 < 10 µM.[2]
-
EGFR Inhibition: Docking studies suggest the furan oxygen acts as a hydrogen bond acceptor in the ATP binding pocket.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete decarboxylation of isatoic anhydride. | Ensure temperature is >70°C. Check CO2 evolution (bubbling) has ceased. |
| Sticky Product | Polymerization of furfural. | Furfural is light/air sensitive. Distill furfural before use or use fresh bottle. |
| Incomplete Oxidation (Protocol B) | Insufficient oxidant or time.[2] | Add 0.2 eq more Iodine. Ensure basic conditions (K2CO3) to neutralize HI formed. |
| Side Products | Cannizzaro reaction of furfural. | Avoid strong bases (NaOH/KOH). Use weak bases (K2CO3, Ammonium Acetate). |
References
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. Green Chemistry, Royal Society of Chemistry.
-
Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. Archiv der Pharmazie, Wiley Online Library.[2]
-
An Efficient and Simple Method for Synthesis of 2-Phenyl-2,3-Dihydroquinazolin-4(1H)-Ones Catalyzed by Imidazolium Ionic Liquids. International Journal of Research and Analytical Reviews.
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Molecules, MDPI.
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones. RSC Advances.
Sources
- 1. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. mdpi.com [mdpi.com]
- 6. ijrar.org [ijrar.org]
- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and chemoselectivity challenges encountered when synthesizing 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde . This bifunctional molecule—featuring both an electrophilic formyl group and a nucleophilic tertiary amine on a sensitive furan scaffold—presents unique challenges in drug development and medicinal chemistry workflows.
This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols to ensure high-fidelity synthesis.
Quantitative Route Analysis
Selecting the correct synthetic pathway is the most critical variable in your workflow. The table below summarizes the three primary routes, quantifying their efficiency and identifying the primary mechanistic bottlenecks.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Chemoselectivity Challenge | Cost/Scalability |
| A. Direct Substitution | 5-Chloromethylfurfural (CMF) | Pyrrolidine, DIPEA, MeCN | 45–60% | Exothermic polymerization; aminal formation. | Moderate (CMF requires cold storage) |
| B. Reductive Amination | Furan-2,5-dicarbaldehyde (DFF) | Pyrrolidine, NaBH(OAc)₃ | 35–50% | Over-reaction to bis-amine derivative. | High (DFF is highly accessible) |
| C. Mannich + Oxidation | Furfuryl alcohol | 1. CH₂O, Pyrrolidine2. Activated MnO₂ | 65–80%(Over 2 steps) | N-oxide formation during the oxidation step. | Very High (Utilizes bulk reagents) |
Synthesis Workflow & Logical Relationships
The following diagram maps the three validated synthetic pathways. Each route requires specific stoichiometric and thermal controls to prevent the furan ring from undergoing acid-catalyzed ring-opening or base-catalyzed polymerization.
Figure 1: Comparative synthetic workflows for this compound.
Troubleshooting & FAQs by Route
Route A: Nucleophilic Substitution of CMF
As highlighted in recent evaluations of1[1], CMF is a highly reactive but unstable intermediate.
Q: When I add pyrrolidine to CMF, the solution immediately darkens and forms an intractable tar. What is the mechanistic cause? A: CMF is exceptionally electrophilic. Pyrrolidine acts as both a nucleophile and a relatively strong base (pKa ~11.2). Direct mixing creates a localized high concentration of base that deprotonates the furan system or initiates a Cannizzaro-type disproportionation at the C2-aldehyde, leading to rapid, exothermic polymerization. Solution: Invert your addition sequence. Dissolve CMF in a polar aprotic solvent (e.g., anhydrous acetonitrile) and cool to 0 °C. Add a non-nucleophilic base (like DIPEA) as an acid scavenger, followed by the dropwise addition of pyrrolidine. This maintains CMF in excess relative to the amine at all times.
Route B: Mono-Reductive Amination of DFF
Similar chemoselectivity challenges are observed in the2[2], where controlling the degree of amination is paramount.
Q: I am attempting a mono-reductive amination of DFF with pyrrolidine, but I isolate mostly the bis-amine and unreacted DFF. How can I shift the statistical distribution? A: DFF possesses two electronically equivalent formyl groups. Once the first iminium ion forms, the second formyl group remains highly reactive. Solution: Desymmetrization requires strict stoichiometric control. Use exactly 0.85 equivalents of pyrrolidine. Crucially, allow the iminium formation to reach equilibrium before adding the reducing agent. Use sodium triacetoxyborohydride (NaBH(OAc)₃) because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the iminium ion without reducing the unreacted C2-aldehyde to an alcohol.
Route C: Mannich Reaction & Oxidation of Furfuryl Alcohol
For broader context on furan functionalization, refer to the comprehensive review on 3[3].
Q: In the final step, oxidizing 5-(pyrrolidin-1-ylmethyl)furfuryl alcohol to the target aldehyde yields a highly polar impurity and low product recovery. What is happening? A: The tertiary amine (pyrrolidine ring) is highly susceptible to oxidation, forming an N-oxide in the presence of strong oxidants (like mCPBA or prolonged Swern conditions). Solution: Utilize activated Manganese(IV) oxide (MnO₂) in dichloromethane at room temperature. MnO₂ is a heterogeneous oxidant with high chemoselectivity for allylic and furfuryl alcohols. It operates via a radical mechanism on the solid surface, which kinetically favors the alcohol over the tertiary amine.
Self-Validating Experimental Protocols
Protocol A: Direct Nucleophilic Substitution (CMF Route)
This protocol is optimized to suppress base-catalyzed furan degradation.
-
Preparation: Dissolve 5-chloromethylfurfural (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).
-
Scavenger Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Cool the flask to 0 °C under an inert argon atmosphere.
-
Amine Addition: Dissolve pyrrolidine (1.1 eq, 11 mmol) in 10 mL of acetonitrile. Add this dropwise over 30 minutes using a syringe pump.
-
Causality Check: Slow addition prevents localized heating and maintains an excess of electrophile, suppressing Cannizzaro-type disproportionation.
-
-
Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active CMF spot (Rf ~0.6) disappears. If unreacted CMF remains after 2 hours, do not add more amine; verify the basicity of the solution instead.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Mono-Reductive Amination (DFF Route)
This protocol uses sub-stoichiometric amine to enforce mono-selectivity.
-
Imine Formation: Dissolve furan-2,5-dicarbaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (100 mL, 0.1 M). Add pyrrolidine (0.85 eq, 8.5 mmol) dropwise at room temperature. Stir for 2 hours.
-
Causality Check: Pre-equilibration without the reducing agent strongly favors the mono-iminium species over the bis-iminium.
-
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 14 mmol) in three distinct portions over 15 minutes.
-
Validation: Stir for 12 hours. TLC (DCM:MeOH 95:5) should show three spots: unreacted DFF (top), target product (middle), and trace bis-amine (baseline).
-
Workup: Quench with 1N NaOH (20 mL) to break boron complexes. Extract with DCM. Purify via column chromatography (gradient elution: DCM to DCM/MeOH 95:5).
Protocol C: Mannich Reaction & Oxidation (Furfuryl Alcohol Route)
This two-step protocol is the most scalable and avoids unstable halogenated intermediates.
-
Mannich Step: Mix furfuryl alcohol (1.0 eq, 20 mmol), pyrrolidine (1.1 eq, 22 mmol), and 37% aqueous formaldehyde (1.1 eq, 22 mmol) in ethanol (40 mL). Stir at room temperature for 12 hours. Extract with EtOAc and concentrate to yield 5-(pyrrolidin-1-ylmethyl)furfuryl alcohol.
-
Oxidation Step: Dissolve the intermediate in DCM (100 mL, 0.1 M). Add activated MnO₂ (10.0 eq, 200 mmol). Stir vigorously at room temperature.
-
Validation & Workup: Monitor strictly by TLC every 60 minutes. Once the alcohol is consumed (typically 4–6 hours), immediately filter the heterogeneous mixture through a pad of Celite to halt oxidation and prevent N-oxide formation. Wash the pad with warm EtOAc. Concentrate under reduced pressure to yield the target aldehyde.
References
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan Source: MDPI (Catalysts) URL:1
-
5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals Source: SciSpace / HAL Open Science URL:3
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: RSC Publishing (Green Chemistry) URL:2
Sources
- 1. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 2. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Furan-Mannich Reaction Optimization Center: Troubleshooting & Yield Enhancement
Welcome to the Technical Support Center for the synthesis of furan-derived Mannich bases. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Furan derivatives present unique electronic and structural challenges—most notably their sensitivity to acidic degradation and lower relative nucleophilicity compared to other heterocycles. This guide provides causality-driven insights, self-validating protocols, and authoritative data to help you optimize your synthetic yields.
I. Diagnostic Workflow for Furan-Mannich Reactions
Before altering your reagent stoichiometry, consult the diagnostic logic pathway below to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for troubleshooting low yields in furan-based Mannich reactions.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: During the Mannich reaction of a 3-furyl ketone, my reaction mixture turns black and the yield is <10%. What is the physicochemical cause, and how do I fix it? Causality: The furan ring is highly sensitive to the strong mineral acids (e.g., HCl) traditionally used to generate the iminium ion in situ. Exposure to strong Brønsted acids triggers electrophilic attack on the furan oxygen or the C2/C5 positions, leading to rapid ring-opening and subsequent polymerization (observed as a dark, tarry mixture)[1]. Solution: Decouple the iminium generation from the furan addition. Use a pre-formed iminium salt, such as Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide), which allows the reaction to proceed under neutral or mildly basic conditions, preserving the furan architecture[1].
Q2: My furan substrate is unactivated, and I am seeing very poor conversion even without degradation. How can I force the reaction?
Causality: Furans possess lower inherent nucleophilicity compared to electron-rich heterocycles like pyrroles or indoles. Relying on standard thermal Mannich conditions often fails to overcome the activation energy barrier for unactivated furans.
Solution: Transition to an organocatalytic Mukaiyama-Mannich approach. By converting the furan into a highly nucleophilic 2,5-bis(trimethylsilyloxy)furan, you can react it with imines using a ditoluenesulfonylimide catalyst. This not only forces the reaction to completion but also provides densely substituted
Q3: Are there "green" or mild alternatives to traditional thermal Mannich reactions for highly sensitive furan-2-carbaldehydes? Causality: High temperatures and harsh solvents exacerbate the thermal degradation of both the furan substrate and the resulting Mannich base. Solution: Implement biocatalysis. Candida antarctica Lipase B (CaL-B) has been proven to efficiently catalyze the trimolecular condensation of furan-2-carbaldehyde, acetone, and primary aromatic amines at room temperature in an acetone/water mixture[3]. Alternatively, for tertiary amines, an oxidative Mannich reaction catalyzed by Dirhodium caprolactamate [Rh2(cap)4] utilizes aqueous t-BuOOH (T-HYDRO) for mild C-H oxidation[4].
III. Standardized Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints so you can verify the success of each step before proceeding.
Protocol A: Mild Mannich Reaction via Eschenmoser's Salt[1]
Objective: Aminoalkylation of acid-sensitive furan derivatives without ring degradation.
-
Preparation: Flame-dry a round-bottom flask under inert nitrogen. Dissolve the furan derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add Eschenmoser's salt (1.2 equiv) in one portion.
-
Reaction & Validation: Stir the mixture, allowing it to slowly warm to room temperature over 12 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 7:3). The reaction is successful if the furan starting material spot disappears and the mixture remains yellow/orange (not black/tarry).
-
-
Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL/mmol substrate).
-
Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Analytical Validation: Run a
H NMR (CDCl3). Success is confirmed by the appearance of a diagnostic singlet at ~2.2 ppm (integrating for 6H, representing the -N(CH3)2 group) and the strict preservation of the furan ring protons between 6.3 and 7.5 ppm.
Protocol B: Biocatalytic Trimolecular Condensation using CaL-B[3]
Objective: Eco-friendly synthesis of furan Mannich bases using enzymatic catalysis.
-
Substrate Solubilization: Dissolve furan-2-carbaldehyde (0.075 M) and the primary aromatic amine (0.0825 M, 1.1 equiv) in a 1:1 (v/v) mixture of acetone and water (20 mL total volume).
-
Enzyme Addition: Add 150 mg of immobilized CaL-B (Novozym 435) to the solution.
-
Incubation & Validation: Shake the mixture at 1200 rpm at room temperature (25 °C) for 24 hours.
-
Self-Validation Checkpoint: For certain amines, the Mannich base will spontaneously precipitate from the aqueous-organic mixture. If precipitation occurs, the reaction is proceeding correctly.
-
-
Catalyst Recovery: Filter the reaction mixture to remove the immobilized CaL-B. Note: Wash the enzyme with cold acetone; it can be reused for up to 3 subsequent cycles without significant loss of activity.
-
Purification: If no precipitate formed, extract the filtrate with ethyl acetate, concentrate, and purify via silica gel column chromatography (DCM:Acetone gradient).
IV. Quantitative Data Presentation
The following table synthesizes the expected yields and optimal conditions based on the specific furan substrate and chosen catalytic pathway. Use this to select the most appropriate methodology for your target molecule.
Table 1: Catalyst Optimization and Expected Yields for Furan-Mannich Reactions
| Substrate Type | Reagent / Catalyst System | Solvent Environment | Temp (°C) | Expected Yield | Primary Mechanistic Advantage |
| 3-Furyl Ketones | Eschenmoser's Salt (Pre-formed) | Anhydrous DCM / THF | 0 to 25 | 75 - 85% | Bypasses in situ acid generation, preventing furan ring-opening. |
| Furan-2-carbaldehyde | CaL-B (Novozym 435) | Acetone / Water (1:1) | 25 | 66 - 80% | Highly mild, eco-friendly conditions; prevents thermal degradation. |
| 2,5-Bis(TMS-oxy)furan | Ditoluenesulfonylimide | Dichloromethane | -78 to 25 | 80 - 95% | Overcomes low nucleophilicity; high diastereoselectivity for lactams. |
| 2-Siloxyfurans | Rh2(cap)4 + T-HYDRO | Ethanol / Water | 60 | 70 - 85% | Enables direct C-H oxidation of tertiary amines for nucleophilic capture. |
V. References
-
BenchChem. "challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol". Source: BenchChem. URL:
-
ACS Publications. "Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan". Source: ACS Publications. URL:
-
MDPI. "Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives". Source: MDPI. URL:
-
PMC. "The Oxidative Mannich Reaction Catalyzed by Dirhodium Caprolactamate". Source: National Institutes of Health (NIH). URL:
Sources
Technical Support Center: Minimizing Byproduct Formation in Furan Synthesis
Welcome to the Advanced Synthesis Support Module. User Profile: Research Scientists, Process Chemists, and Drug Discovery Leads. Objective: Maximize furan yield and selectivity by systematically eliminating mechanistic pathways leading to humins, oligomers, and ring-opening byproducts.
Module 1: Carbohydrate Dehydration (HMF & Furfural)
Core Challenge: The acid-catalyzed dehydration of hexoses (glucose/fructose) to 5-hydroxymethylfurfural (HMF) is plagued by two dominant failure modes:
-
Rehydration: HMF reacts with water to form Levulinic Acid (LA) and Formic Acid (FA).
-
Humin Formation: HMF and intermediates (like 2,5-dioxo-6-hydroxy-hexanal) cross-link to form insoluble, dark polymers (humins).
Mechanistic Insight & Visualization
Humins do not form randomly; they are the result of specific electrophilic attacks by HMF's carbonyl carbon on the electron-rich furan ring of other HMF molecules or sugar intermediates. To stop this, you must sequester HMF immediately upon formation.
Figure 1: Competitive kinetics in HMF synthesis. The red pathways represent byproduct formation which must be outcompeted by extraction (green dashed line).
Optimization Protocol: Biphasic Reactive Extraction
Theory: Using a biphasic system (Water/Organic) continuously extracts HMF from the acidic aqueous phase, shielding it from rehydration and polymerization [1].
Recommended Solvent System:
-
Aqueous Phase: Water + Catalyst (HCl or AlCl₃) + NaCl (Saturating).
-
Organic Phase: MIBK (Methyl Isobutyl Ketone) or 2-Butanol.
-
Modifier: DMSO (optional, improves selectivity but complicates separation).
| Solvent System | HMF Yield (%) | HMF Selectivity (%) | Primary Byproduct | Mechanism of Protection |
| Water (Single Phase) | < 20% | Low | Humins & Levulinic Acid | None. High exposure to H₃O⁺. |
| DMSO (Single Phase) | > 70% | High | Soluble Oligomers | Solvation shell protects furan ring; no water for rehydration [2]. |
| Water / MIBK (Biphasic) | 60-75% | Moderate-High | Humins (Interface) | Physical extraction (Partition Coeff ~1.0-3.0 with salt) [3]. |
| Ionic Liquid ([BMIM]Cl) | > 80% | Very High | Cross-linked Polymers | Stabilizes transition states; prevents ring opening [4]. |
Step-by-Step Protocol (Biphasic):
-
Preparation: Dissolve Fructose (1 M) in water saturated with NaCl (promotes "salting out" of HMF into organic phase).
-
Catalyst: Add AlCl₃ (2 mol%) or HCl (pH 1.5). Note: Lewis acids like AlCl₃ favor glucose isomerization to fructose first, essential if starting from glucose.
-
Biphasic Setup: Add MIBK in a 4:1 (Organic:Aqueous) volume ratio.
-
Reaction: Heat to 140°C in a sealed pressure vessel with vigorous stirring (800+ rpm) to maximize interfacial surface area.
-
Quench: Cool immediately in an ice bath. Separate phases. The MIBK layer contains the HMF.
Module 2: Classical Cyclization (Paal-Knorr)
Core Challenge: The Paal-Knorr synthesis (1,4-diketone cyclization) often suffers from incomplete cyclization (leaving open-chain enones) or oligomerization driven by harsh Brønsted acids.
Troubleshooting Decision Tree
Use this logic flow when yields are low or crude NMR shows complex mixtures.
Figure 2: Diagnostic workflow for Paal-Knorr synthesis failures.
Protocol: Microwave-Assisted Lewis Acid Catalysis
To avoid the polymerization associated with H₂SO₄ or HCl, use Scandium Triflate [5].
-
Reagents: Mix 1,4-diketone (1.0 equiv) and Sc(OTf)₃ (5 mol%) in acetonitrile.
-
Microwave: Irradiate at 100°C for 5–10 minutes.
-
Why: Rapid heating bypasses the slow induction period where intermolecular aldol condensations compete with intramolecular cyclization.
-
-
Workup: Dilute with water, extract with ethyl acetate. Sc(OTf)₃ is water-soluble and removed easily.
Module 3: Transition Metal Catalysis (Gold/Copper)
Core Challenge: Cycloisomerization of alkynyl ketones or epoxides often yields regioisomeric mixtures (1,2-migration vs. 1,3-migration) or incomplete cyclization due to catalyst poisoning by the furan product itself.
Regioselectivity Control
In Gold(I)-catalyzed synthesis from alkynyl ketones:
-
Kinetic Product: 5-exo-dig cyclization (usually favored).
-
Thermodynamic Product: 6-endo-dig (leading to pyrans) or alternative furan isomers via migration.
Critical Parameter: Ligand Electronics
-
Electron-Poor Ligands (e.g., P(C₆F₅)₃): Increase the electrophilicity of the Au-alkyne complex, accelerating the initial attack but potentially reducing selectivity.
-
Electron-Rich Ligands (e.g., JohnPhos, IPr): Stabilize the cationic intermediate, allowing for better regiocontrol [6].
Protocol: Gold(I)-Catalyzed Alkynyl Ketone Cyclization
-
Catalyst: Use [Au(PPh3)NTf2] (2-5 mol%).[1][2] The NTf2 counterion is non-coordinating, essential for high activity.
-
Solvent: Dichloroethane (DCE) or Toluene. Avoid coordinating solvents like THF which compete with the alkyne.
-
Conditions: Room temperature is often sufficient. If heating is required (e.g., 70°C), monitor strictly to prevent product isomerization.
-
Additive: If the reaction stalls (catalyst poisoning), add 5 mol% of a mild proton scavenger like 2,6-di-tert-butylpyridine.
FAQ: Expert Troubleshooting
Q: My furan product turns brown/black upon standing on the bench. Why? A: Furans are electron-rich dienes and are highly susceptible to photo-oxidation and acid-catalyzed polymerization.
-
Fix: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Add a trace of BHT (butylated hydroxytoluene) as a radical scavenger if downstream applications permit. Ensure all acid traces from the synthesis (silica gel is acidic!) are neutralized with a triethylamine wash during purification [7].
Q: In Feist-Benary synthesis, I am getting mostly the open-chain aldol product. A: The dehydration step is failing.
-
Fix: The initial condensation (aldol) is reversible. You need to drive the dehydration. Do not use aqueous bases. Use a two-step procedure:
-
Base-catalyzed condensation (Et3N/Pyridine).
-
Acid-catalyzed dehydration (p-TsOH in refluxing toluene with a Dean-Stark trap) to force ring closure.
-
Q: Can I use DMSO for HMF synthesis if I need to distill the product later? A: Avoid if possible. DMSO has a high boiling point (189°C), which is close to the decomposition temperature of HMF. Distilling HMF from DMSO often leads to massive humin formation in the pot.
-
Alternative: Use "Low-Boiling" biphasic systems (Water/MIBK) or extract the DMSO mixture with DCM/Ether multiple times, then wash with water to remove DMSO before distillation.
References
-
Roman-Leshkov, Y., & Dumesic, J. A. (2009). Solvent effects on fructose dehydration to 5-hydroxymethylfurfural in biphasic systems saturated with inorganic salts. Topics in Catalysis.
-
Mushrif, S. H., et al. (2012). Understanding solvent effects in the selective conversion of fructose to 5-hydroxymethyl-furfural: a molecular dynamics investigation. Physical Chemistry Chemical Physics.
-
Mellmer, M. A., et al. (2014). Solvent Effects in Acid-Catalyzed Biomass Conversion Reactions. Angewandte Chemie International Edition.
-
Stahlberg, T., et al. (2011). Ionic liquids as solvents and catalysts for the synthesis of 5-hydroxymethylfurfural from carbohydrates.[3] Green Chemistry.
-
Chen, J., et al. (2014). Scandium(III) Triflate Catalyzed Paal-Knorr Reaction. Journal of Organic Chemistry.
-
Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews.
-
Dunlop, A. P. (1948). Furan chemistry. Industrial & Engineering Chemistry.
Sources
Technical Support Center: Furan Aminomethylation Optimization
Ticket ID: KB-FUR-AMINO-001 Status: Active Subject: Optimizing Reaction Conditions for Aminomethylation of Furans Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for Aminomethylation of Furans . This document is structured to address specific failure modes (polymerization, low regioselectivity, catalyst deactivation) encountered during drug discovery and intermediate synthesis.
Part 1: Critical Failure Modes & Solutions (Troubleshooting)
Issue #1: "My reaction mixture turned into a black tar/resin."
Diagnosis: Acid-Catalyzed Ring Opening (Polymerization).
Root Cause: Furan is an electron-rich heterocycle (
The Fix: Switch to Pre-formed Iminium Salts (Eschenmoser’s Salt). Do not generate the iminium ion in situ using aqueous formaldehyde and amine with HCl. Instead, use Eschenmoser’s Salt (dimethyl(methylene)ammonium iodide).[1]
-
Why it works: It allows the reaction to proceed in aprotic solvents (DCM, Acetonitrile) under neutral conditions, bypassing the acid-sensitivity threshold of the furan ring.
-
Protocol Ref: See Standard Operating Procedure A below.
Issue #2: "I am only getting C2-substitution. I need the C3-isomer."
Diagnosis: Electronic Control Dominance. Root Cause: Electrophilic attack at C2 is kinetically favored because the resulting carbocation intermediate is stabilized by three resonance structures.[2][3] Attack at C3 yields an intermediate with only two resonance structures.[2][4] The Fix: Steric Blocking or De Novo Synthesis.
-
Strategy A (Blocking): If C2/C5 are open, you cannot force C3 substitution via direct aminomethylation. You must block C2/C5 with silyl groups (e.g., TMS), perform the reaction, and then desilylate.
-
Strategy B (Directing Groups): Use a directing group at C2 that coordinates a metal catalyst (e.g., Ru or Ir) to activate the C3 position, though this is rare for simple aminomethylation.
Issue #3: "Metal-catalyzed C-H activation yields are <20%."
Diagnosis: Catalyst Poisoning or Oxidant Incompatibility. Root Cause: Furans are strong sigma-donors and can coordinate to metal centers (Pd, Cu), poisoning the catalyst. Additionally, in oxidative Cross-Dehydrogenative Coupling (CDC), the choice of oxidant is critical to generate the requisite radical species without degrading the furan. The Fix: Copper-Catalyzed Radical Oxidative Coupling. Switch to a radical pathway using Dicumyl Peroxide (DCP) as both the oxidant and the methyl source (if methylating) or a specific amine oxide.
-
Protocol Ref: See Standard Operating Procedure B below.
Part 2: Decision Logic & Mechanisms (Visualization)
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal aminomethylation strategy based on substrate sensitivity and substitution requirements.
Figure 2: The "Black Tar" Failure Mechanism
Caption: The acid-catalyzed pathway leading to ring opening vs. the desired aminomethylation pathway.
Part 3: Comparative Data & Protocols
Table 1: Comparison of Aminomethylation Methodologies
| Feature | Classical Mannich | Eschenmoser’s Salt | Cu-Catalyzed CDC |
| Reaction pH | Acidic (pH < 3) | Neutral / Mildly Basic | Neutral |
| Primary Risk | Polymerization | Moisture Sensitivity | Over-oxidation |
| Atom Economy | High | Moderate (Iodide waste) | Moderate |
| Typical Yield | 30-50% (Variable) | 75-95% | 60-85% |
| C2:C3 Selectivity | >99:1 | >99:1 | >95:5 |
| Key Reference | J. Am. Chem. Soc. [1] | Angew.[1][5] Chem. [2] | J. Org.[6][7] Chem. [3] |
Standard Operating Procedure A: Eschenmoser’s Salt Method
Best for: Acid-sensitive furans, high-value intermediates.
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the furan substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (
concentration). -
Addition: Cool to
. Add Eschenmoser’s Salt (N,N-dimethylmethyleneammonium iodide) (1.1 equiv) portion-wise.-
Note: The salt is hygroscopic. Handle in a glovebox or weigh quickly.
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LC-MS.-
Endpoint: usually 2–4 hours.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: The product is an amine. If the free base is unstable, convert to
salt immediately or purify on neutral alumina (avoid acidic silica if possible).
Standard Operating Procedure B: Copper-Catalyzed Oxidative Coupling
Best for: Late-stage functionalization, avoiding halogenated precursors.
-
Reagents: Furan (1.0 equiv), Secondary Amine (2.0 equiv).
-
Catalyst System:
( ). -
Oxidant: Di-tert-butyl peroxide (DTBP) or Dicumyl Peroxide (2.0 equiv).
-
Solvent: Chlorobenzene or neat (if reagents are liquid).
-
Conditions: Heat to
in a sealed tube (pressure vessel) for 12–16 hours. -
Mechanism: Radical generation from peroxide
Hydrogen Atom Transfer (HAT) from amine addition to furan.
References
-
Classical Mannich & Acid Sensitivity
-
Eschenmoser's Salt Methodology
-
Schreiber, J., et al. (1971). "Dimethyl(methylene)ammonium Iodide."[1] Angewandte Chemie International Edition.
- Context: The definitive protocol for using pre-formed iminium salts to avoid acid c
-
-
Copper-Catalyzed Oxidative C-H Amination
-
Furan Ring Stability & Polymerization
-
Regioselectivity of Furan Substitution
- Keegstra, M. A. (1992).
- Context: Detailed analysis of C2 vs C3 electronic preferences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Radical Methylation/C-H Amination/Oxidation Cascade for the Synthesis of Quinazolinones [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity Control in Polysubstituted Furan Synthesis
Welcome to the technical support center for the synthesis of polysubstituted furans. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is controlling regioselectivity so critical in furan synthesis, and what are the most common challenges?
A1: Regioselectivity is paramount because the substitution pattern on the furan ring dictates its chemical properties, biological activity, and utility as a synthetic intermediate. The formation of an incorrect regioisomer leads to reduced yields of the desired product, introduces significant purification challenges, and can result in compounds with unintended pharmacological profiles.
The primary challenges researchers face include:
-
Inherent Reactivity of the Furan Ring: The α-positions (2 and 5) of the furan ring are generally more electron-rich and sterically accessible than the β-positions (3 and 4), leading to a natural preference for α-substitution in many reactions.[1]
-
Ambiguous Reaction Pathways: Many classical methods, such as the Feist-Bénary synthesis, can proceed through competing pathways, potentially yielding a mixture of furan isomers.[2]
-
Substrate-Specific Issues: The electronic and steric properties of the starting materials can heavily influence the reaction's outcome, often in ways that are difficult to predict without prior experience or computational modeling.[3]
-
Side Product Formation: Under certain conditions, especially with carbohydrate-derived starting materials, the formation of polymeric byproducts known as "humins" can severely reduce yields and complicate purification.[1]
Q2: My Feist-Bénary synthesis is producing a mixture of regioisomers. How can I improve selectivity?
A2: The Feist-Bénary synthesis, which condenses an α-haloketone with a β-dicarbonyl compound, is a powerful tool but can present regioselectivity issues.[4][5] The formation of different isomers often arises from competition between the desired Feist-Bénary pathway and an alternative pathway involving the formation of a 1,4-dicarbonyl intermediate, which can then cyclize via a Paal-Knorr mechanism to yield a different furan isomer.[2]
Troubleshooting Steps:
-
Choice of Base: The base is critical. It facilitates the initial deprotonation of the β-dicarbonyl compound to form the nucleophilic enolate.[6]
-
Insight: Strong, non-nucleophilic bases can favor the desired pathway. However, very strong bases like NaOH may hydrolyze ester groups on the substrate.[4] Mild bases such as pyridine or triethylamine are often optimal as they minimize side reactions.[4]
-
Action: If you are using a strong base and observing multiple products, switch to a milder amine base like pyridine.
-
-
Reaction Temperature:
-
Insight: Higher temperatures can provide enough energy to overcome the activation barrier for undesired pathways.[4] Prolonged heating may also lead to product decomposition.[4]
-
Action: Screen a range of temperatures, starting from 50°C and adjusting as needed. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects:
-
Insight: Solvent polarity can influence the stability of intermediates and transition states.[7] Polar aprotic solvents like DMF or DMSO can favor the SN2 displacement step.[7][8]
-
Action: If using an alcoholic solvent, consider switching to a polar aprotic solvent like DMSO, which has been shown to be effective.[7]
-
Below is a diagram illustrating the key decision points for optimizing regioselectivity in the Feist-Bénary synthesis.
Caption: Troubleshooting workflow for Feist-Bénary regioselectivity.
Q3: How can I leverage catalysts to achieve complete regioselectivity in modern furan syntheses?
A3: Catalysis has revolutionized furan synthesis, offering unprecedented control over regioselectivity. Transition metal catalysts, in particular, can mediate reactions under mild conditions with high specificity.
-
Cobalt-Catalyzed Metalloradical Cyclization: This method is exceptionally effective for producing polyfunctionalized furans with complete regioselectivity.[9][10][11]
-
Mechanism: Co(II) porphyrin complexes activate α-diazocarbonyls to generate Co(III)-carbene radicals. These radicals undergo a tandem addition reaction with terminal alkynes to construct the furan ring.[10][11]
-
Advantage: This process tolerates a wide range of functional groups and is effective for various α-diazocarbonyls and terminal alkynes, including those that are sterically hindered or electron-deficient.[9][10]
-
-
Copper-Mediated Annulations: Copper catalysts are versatile and cost-effective for regioselective furan synthesis.
-
Example: The intermolecular annulation of alkyl ketones and β-nitrostyrenes using a CuBr·SMe₂ catalyst and TBHP as an oxidant yields 2,3,5-trisubstituted furans with complete regioselectivity.[12][13]
-
Insight: The reaction proceeds through a single electron transfer (SET) radical pathway, and the choice of copper salt and oxidant is crucial for high yields.[12]
-
The table below compares different catalytic systems for regioselective furan synthesis.
| Catalytic System | Reactants | Substitution Pattern | Regioselectivity | Reference |
| [Co(II)-porphyrin] | α-Diazocarbonyls + Terminal Alkynes | 2,3,5-Trisubstituted | Complete | [10][11] |
| CuBr·SMe₂ / TBHP | Alkyl Ketones + β-Nitrostyrenes | 2,3,5-Trisubstituted | Complete | [12] |
| Palladium(II) | Aryloxy-enynes + Aryl Halides | 2,3,4-Trisubstituted | High | [13] |
| Gold(I) | 1,3-Diynes + Water/Amines | 2,5-Disubstituted | High | [13] |
Q4: My cycloaddition reaction is not selective. What factors should I investigate?
A4: Cycloaddition reactions, such as [3+2] or [4+3] cycloadditions, are powerful methods for constructing furan rings. However, their regioselectivity can be sensitive to several factors.[14][15]
-
Temperature:
-
Insight: In many cycloadditions, the transition states leading to different regioisomers can be close in energy. Lowering the reaction temperature can amplify these small energy differences, favoring the pathway with the lower activation energy and thus enhancing selectivity.[14] In some cases, a lower temperature can lead to total regioselectivity.[14]
-
Action: If your reaction at 110°C is unselective, try running it at 70°C or even 50°C.[14] Be aware that reaction times will increase significantly.
-
-
Solvent Polarity:
-
Insight: The polarity of the solvent can influence the course of a cycloaddition, though its effect on regioselectivity can be less pronounced than on yield.[14] In a study on [3+2] cycloadditions, the ratio of 3,5- to 3,4-disubstituted isoxazoles (furan precursors) decreased as solvent polarity increased (dichloromethane > toluene > ethanol > DMSO).[16]
-
Action: While a solvent screen may not dramatically reverse regioselectivity, it is a valuable parameter to optimize for overall yield and can provide modest improvements in isomeric ratios. Toluene is often a good starting point for these reactions.[14]
-
-
Substituent Effects:
-
Insight: The electronic and steric nature of the substituents on both the diene (or dipole) and dienophile (or dipolarophile) are the most dominant factors. Electron-donating and electron-withdrawing groups direct the cycloaddition in predictable ways based on frontier molecular orbital (FMO) theory.[14] In complex systems, steric hindrance can override electronic preferences.[15][17]
-
Action: If possible, modify the substituents on your starting materials. Adding a bulky directing group like a trialkylsilyl group can block one reaction face, forcing the reaction to proceed with a specific regiochemistry.[18]
-
Q5: How can I reliably distinguish between the furan regioisomers I've synthesized?
A5: Unambiguous characterization is crucial. A combination of spectroscopic techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for differentiating isomers.
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the furan ring protons are highly diagnostic. For example, in 2-methylfuran, the H-3, H-4, and H-5 protons will appear as distinct multiplets with specific coupling patterns, whereas 3-methylfuran will have a different set of signals.[19]
-
¹³C NMR: The chemical shifts of the carbon atoms in the furan ring are very sensitive to the substitution pattern.[19]
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of atoms and confirm the substitution pattern, especially for highly substituted furans where ¹H NMR spectra can be complex.
-
The following table provides a reference for typical ¹H NMR chemical shifts for furan and its methylated isomers.
| Compound | Proton | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| Furan | H-2, H-5 | ~7.44 | Triplet |
| H-3, H-4 | ~6.38 | Triplet | |
| 2-Methylfuran | H-5 | ~7.25 | Doublet of multiplets |
| H-4 | ~6.23 | Doublet of doublets | |
| H-3 | ~5.93 | Doublet of multiplets | |
| -CH₃ | ~2.26 | Singlet | |
| 3-Methylfuran | H-2 | ~7.20 | Singlet |
| H-5 | ~7.30 | Triplet | |
| H-4 | ~6.20 | Singlet | |
| -CH₃ | ~2.00 | Singlet | |
| (Data adapted from reference[19]) |
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns under Electron Ionization (EI-MS) can differ, providing clues to their structure.[19]
-
Infrared (IR) Spectroscopy: Provides information on functional groups. The C-O and C=C stretching frequencies can vary slightly between isomers.[19][20]
Caption: Workflow for the characterization of furan regioisomers.
Detailed Experimental Protocols
Protocol 1: General Procedure for Regioselective [Co(II)]-Catalyzed Furan Synthesis
This protocol is adapted from the metalloradical cyclization methodology which provides excellent regiocontrol.[10][11]
Materials:
-
[Co(II)-Porphyrin] catalyst (e.g., [Co(P1)]) (1-5 mol%)
-
α-Diazocarbonyl compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the [Co(II)] catalyst.
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Heat the mixture to the desired temperature (typically 60-80°C).
-
Dissolve the α-diazocarbonyl compound in the reaction solvent and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of undesired dimers.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure, regiodefined polysubstituted furan.
References
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
-
Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing. [Link]
-
Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. PMC. [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. SciSpace. [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. [Link]
-
Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. ResearchGate. [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Copper-Mediated Coupling between Ketones and β-Nitrostyrenes. Organic Chemistry Portal. [Link]
-
Furan, Pyrrole and Thiophene. City College. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
- Synthesis of multi-substituted furan rings. Unknown Source. [No URL available]
-
Influence of the temperature of the reaction on the selectivity at 50 %... ResearchGate. [Link]
-
Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry. [Link]
-
Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. Catalysis Science & Technology. [Link]
-
Feist–Benary synthesis. Wikipedia. [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Digital Commons @ USF. [Link]
-
Feist-Benary synthesis of furan. Unknown Source. [Link]
-
How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? Chemistry Stack Exchange. [Link]
-
A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. ResearchGate. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. Unknown Source. [Link]
-
Directing groups – Knowledge and References. Taylor & Francis. [Link]
-
Furan. Organic Syntheses Procedure. [Link]
-
preparation and properties of furan#furan. YouTube. [Link]
-
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. [Link]
- Chromatography method for the purification of furfural derivatives.
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary synthesis of furan [quimicaorganica.org]
- 7. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Regioselective Synthesis of Multisubstituted Furans via Metalloradical" by Xin Cui, Xue Xu et al. [digitalcommons.usf.edu]
- 12. Regioselective Synthesis of Multisubstituted Furans via Copper-Mediated Coupling between Ketones and β-Nitrostyrenes [organic-chemistry.org]
- 13. Furan synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: A Guide to Managing the Stability of Furan-Based Compounds
Welcome to the technical support center for managing the stability of furan-based compounds. As a cornerstone in medicinal chemistry and materials science, furan derivatives offer immense potential. However, their inherent instability can pose significant challenges for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges, ensuring the integrity of your compounds during and after synthesis.
Section 1: The Root of Instability: Understanding Furan Degradation
A fundamental understanding of why furans degrade is the first step toward preventing it. The furan ring's unique electronic structure is central to both its utility and its instability.
FAQ: Why are my furan-containing compounds so unstable?
The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1] This reactivity is the primary driver of its instability, which typically manifests through three main degradation pathways:
-
Acid-Catalyzed Degradation: The furan ring is notoriously unstable in acidic conditions.[2][3] Protonation at the α-carbon (adjacent to the oxygen) is often the rate-limiting step that initiates a cascade of reactions, including ring-opening to form dicarbonyl compounds or polymerization, often resulting in the formation of insoluble black or brown materials.[2][4][5][6]
-
Oxidation: Exposure to atmospheric oxygen (autoxidation) or light (photooxidation) can lead to the formation of peroxides and other oxidative degradation products.[7] This process can be accelerated by the presence of trace metals and light. The oxidation can ultimately lead to ring-opening and the formation of products like maleic acid.[8][9]
-
Thermal Instability: While many furan derivatives are reasonably stable at room temperature, elevated temperatures, especially in the presence of catalysts or impurities, can promote decomposition.[4][10] This is a critical consideration during reactions requiring heat, distillation, or long-term storage at ambient temperatures.
Below is a diagram illustrating the primary degradation pathways that compromise the stability of the furan ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. nj.gov [nj.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of degradation of furanic polyamides synthesized with different solvents [redalyc.org]
Validation & Comparative
Structure-Activity Relationship (SAR) of 5-Substituted Furan-2-Carbaldehydes: A Comparative Guide for Drug Discovery
As a Senior Application Scientist, I frequently consult with drug development teams on the selection of optimal heterocyclic building blocks. Among these, the 5-substituted furan-2-carbaldehyde scaffold stands out as a highly tunable, privileged pharmacophore.
This guide provides an objective, data-driven comparison of how different substituents at the C5 position of the furan ring dictate the biological performance of the resulting derivatives. By analyzing the structure-activity relationship (SAR) across various therapeutic targets—ranging from antimicrobial and trypanocidal agents to enzyme inhibitors—this document will help researchers rationally select the right furan-2-carbaldehyde derivatives for their specific drug discovery pipelines.
Mechanistic Rationale: The Electronic Push-Pull System
The furan-2-carbaldehyde core is essentially a conjugated diene system that acts as an electronic conduit between the C2 and C5 positions.
-
The C2 Vector (The Anchor): The aldehyde group is an electrophilic center, typically derivatized into Schiff bases, hydrazones, thiosemicarbazones, or reduced to amines to establish the primary binding scaffold.
-
The C5 Vector (The Modulator): The substituent at the C5 position dictates the electronic distribution across the molecule.
When an Electron-Withdrawing Group (EWG) such as a nitro (-NO₂) or halogen (-Cl, -Br) is placed at C5, it pulls electron density away from the C2-linkage. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly susceptible to single-electron reduction by specific biological enzymes (e.g., bacterial nitroreductases) [1]. Conversely, Electron-Donating Groups (EDGs) like hydroxymethyl (-CH₂OH) or methyl (-CH₃) raise the Highest Occupied Molecular Orbital (HOMO), deactivating the redox pathway but enhancing the molecule's ability to participate in hydrogen bonding or π-π stacking within specific enzyme pockets [2].
Performance Comparison: Substituent Effects on Biological Targets
Target A: Trypanocidal & Antibacterial Activity (The Nitro Dominance)
In the development of agents against Trypanosoma brucei (the causative agent of African sleeping sickness) and multidrug-resistant bacteria, the 5-nitro group is not merely an auxophore; it is the absolute driver of efficacy.
A comparative study of adamantanealkanohydrazides derived from furan-2-carbaldehydes demonstrated that the presence of the 5-nitro group yields compounds with an IC₅₀ of ~100 nM against T. brucei (outperforming the standard drug Nifurtimox). Crucially, substituting the 5-nitro group with a hydrogen atom (unsubstituted furan) renders the compound completely inactive [3]. The nitro group is essential for generating the cytotoxic radical species that induce oxidative stress in the parasite.
Table 1: Comparative Trypanocidal Activity of C5-Substituted Hydrazones
| C5-Substituent | C2-Derivatization | Target Pathogen | IC₅₀ / MIC Performance | Mechanistic Role |
| -NO₂ (Nitro) | Adamantane-hydrazone | T. brucei | ~100 nM (Highly Active) | Undergoes reduction to generate ROS [3] |
| -H (Unsubstituted) | Adamantane-hydrazone | T. brucei | Inactive (>50 μM) | Lacks redox-active center [3] |
| -NO₂ (Nitro) | Thiosemicarbazone | S. aureus | 1 μg/mL (Potent) | Disrupts bacterial DNA/protein synthesis [1] |
Target B: Enzyme Inhibition (Modulating Affinity via Halogens and EWGs)
For non-redox targets, such as the inhibition of carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase) for diabetes management, the SAR shifts. Here, the goal is to maximize non-covalent interactions within the enzyme's active site.
Studies comparing various 5-substituted furan-2-carbaldehyde thiosemicarbazones reveal that EWGs generally enhance enzyme affinity compared to EDGs. The electron-deficient furan ring forms stronger π-π interactions with aromatic catalytic residues in the enzyme pocket [2].
Table 2: Performance Comparison of C5-Substituted Thiosemicarbazones in α-Glucosidase Inhibition
| C5-Substituent | Electronic Nature | α-Glucosidase IC₅₀ (μM) | Performance vs. Standard |
| -NO₂ | Strong EWG | 7.15 ± 0.12 | Superior to Acarbose standard [2] |
| -Cl / -Br | Moderate EWG | 12.4 - 15.2 | High affinity via halogen bonding |
| -CH₂OH | EDG | > 50.0 | Poor active site integration [2] |
Target C: ST2/IL-33 Pathway Inhibition
In autoimmune research, 1-(Furan-2-ylmethyl)pyrrolidine derivatives are utilized to inhibit the ST2/IL-33 signaling pathway. SAR studies indicate that substituting the C5 position with bulky, electron-deficient aryl groups (e.g., 3-nitrophenyl) is critical. These bulky C5-substituents perfectly occupy the deep hydrophobic binding pocket of the ST2 receptor, a feat impossible for smaller alkyl substituents [4].
SAR & Synthetic Workflow Visualization
The following diagram maps the strategic divergence of the furan-2-carbaldehyde core based on C5 substitution and C2 derivatization.
Caption: SAR divergence of 5-substituted furan-2-carbaldehydes based on electronic effects and C2 derivatization.
Experimental Protocols: Synthesis and Validation
To ensure rigorous, reproducible results, the following protocols are designed as self-validating systems. Causality is explicitly defined for critical steps to aid in troubleshooting.
Protocol 1: Synthesis of 5-Nitro-2-furaldehyde Thiosemicarbazones
This protocol establishes the C2-imine linkage while preserving the sensitive C5-nitro group.
-
Preparation: Dissolve 1.0 equivalent of 5-nitro-2-furaldehyde in absolute ethanol (0.2 M).
-
Causality: Ethanol is selected because it solubilizes both the aldehyde and the amine starting materials at reflux, but acts as a poor solvent for the resulting thiosemicarbazone, driving the equilibrium forward via precipitation.
-
-
Catalysis: Add 1.1 equivalents of thiosemicarbazide, followed by 3–5 drops of glacial acetic acid.
-
Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen (increasing the electrophilicity of the C2 carbon) without over-protonating the nucleophilic amine group of the thiosemicarbazide, which would stall the reaction.
-
-
Reaction: Reflux the mixture for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3).
-
Isolation (Self-Validation): Cool the flask in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol.
-
Validation Check: Obtain a ¹H-NMR spectrum. The disappearance of the distinct aldehyde proton (~9.6 ppm) and the appearance of a new imine proton singlet (~8.0 ppm) confirms successful condensation [1].
-
Protocol 2: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay
This protocol objectively measures the antimicrobial performance of the synthesized derivatives.
-
Dilution: In a sterile 96-well plate, prepare two-fold serial dilutions of the furan derivatives in Mueller-Hinton broth (concentration range: 64 μg/mL to 0.125 μg/mL).
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active bacteria reduce it to resorufin (pink and highly fluorescent). This provides a definitive, objective colorimetric endpoint, eliminating the subjectivity of visually checking for broth turbidity.
-
-
System Validation: Every plate must include a Sterility Control (broth only), a Growth Control (broth + bacteria), and a Positive Control (e.g., Nifurtimox or Ciprofloxacin). The MIC is the lowest concentration well that remains strictly blue.
Conclusion
The 5-substituted furan-2-carbaldehyde is a masterclass in rational drug design. If your objective is to target parasitic or bacterial infections via redox-mediated oxidative stress, the C5-nitro substitution is non-negotiable. However, if your program is aimed at non-covalent enzyme inhibition or receptor antagonism (like ST2), swapping the nitro group for halogens or bulky aryl groups will optimize active-site affinity while mitigating off-target cytotoxicity.
By understanding the electronic push-pull dynamics of this scaffold, researchers can confidently select the exact derivative required to advance their specific therapeutic hypotheses.
References
-
Abu-Melha, S. et al. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities." ResearchGate, 2022. URL:[Link]
-
Foscolos, A.-S. et al. "New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity." MedChemComm, Royal Society of Chemistry, 2016. URL:[Link]
-
Yuan, X. et al. "Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (PMC), 2019. URL:[Link]
Comparative Analysis: Furan vs. Pyran Derivatives in Anticancer Scaffolds
[1][2][3]
Executive Summary: The Ring Size Dilemma in Medicinal Chemistry
In the optimization of anticancer lead compounds, the choice between a five-membered furan ring and a six-membered pyran ring is rarely arbitrary. It represents a fundamental trade-off between electronic reactivity and metabolic stability .
This guide analyzes the performance of these two oxygen-heterocycles. Furan derivatives often exhibit superior potency due to the aromatic nature of the ring and the high electron density of the oxygen atom, facilitating strong hydrogen bonding in kinase pockets. However, this comes at the cost of potential metabolic toxicity (bioactivation by CYP450). Conversely, pyran derivatives—particularly fused systems like chromenes and coumarins—offer enhanced stability and pharmacokinetics, serving as privileged scaffolds for tubulin binding and DNA intercalation.
Structural & Chemical Properties: The Causality of Binding
To understand the biological data, we must first establish the chemical causality. The structural differences dictate the pharmacodynamics.
| Feature | Furan (5-membered) | Pyran (6-membered) |
| Hybridization | ||
| Electronic Character | Electron-rich ( | Electronically distinct. The oxygen is an ether linkage (unless conjugated). |
| Binding Mode | Planar Intercalator: Fits into narrow DNA minor grooves. H-Bond Acceptor: The aromatic oxygen is a potent acceptor. | Space-Filling Scaffold: The puckered chair conformation (in saturated pyrans) allows for diverse 3D spatial arrangements. |
| Metabolic Liability | High: Prone to oxidative opening to form reactive dicarbonyls (toxicophores). | Low: Generally stable; often excreted glucuronidated. |
Expert Insight: When designing kinase inhibitors, furan is often employed to mimic the purine ring of ATP due to its planarity. However, if the target pocket allows for more bulk, a fused pyran (chromene) is preferred to improve half-life (
Comparative Biological Performance (Experimental Data)
The following data synthesizes head-to-head comparisons from recent SAR (Structure-Activity Relationship) studies, specifically focusing on fused-ring isoflavene derivatives (Idronoxil analogs) and pyran-annulated hybrids.
Case Study A: Fused-Ring Isoflavene Derivatives (Idronoxil Analogs)
Context: Modification of the Idronoxil (IDX) scaffold to improve potency against prostate (PC-3) and breast (MDA-MB-231) cancer lines.[3][4]
Table 1: Comparative IC50 Values (
| Derivative Class | Compound ID | Ring Type | Cell Line (Target) | IC50 ( | Outcome |
| Control | Idronoxil (IDX) | Isoflavene | PC-3 (Prostate) | 7.0 | Moderate Baseline |
| Furan-Fused | Compound 16 | Furan | MDA-MB-231 | 12.4 | Retained potency; enhanced lipophilicity. |
| Pyran-Fused | Compound 9k | Pyran (Coumarin) | PC-3 | >25.0 | Significant loss of activity in this specific scaffold.[3] |
| Pyran-Fused | Barbigerone | Pyran (Natural) | Lung Cancer | 0.36 | Superior Potency. Demonstrates that natural pyran-fused systems (isoprenylated) are highly effective.[3] |
Analysis: The synthetic furan-fused analog (Cpd 16) maintained respectable potency due to the planar fusion allowing DNA intercalation. The synthetic pyran analog (Cpd 9k) failed because the extra ring size disrupted the planar stacking required for this specific target (Topoisomerase II). However, natural pyran derivatives like Barbigerone are nanomolar inhibitors, proving that pyran's efficacy is highly context-dependent on the substitution pattern.
Case Study B: Pyran-Pyrazole Hybrids vs. Furan-Based Chalcones
Context: Evaluating tubulin polymerization inhibition and apoptosis induction.[5]
Table 2: Potency Across Diverse Mechanisms
| Scaffold | Mechanism of Action | Cell Line | IC50 ( | Key Finding |
| Furan-Chalcone (Cpd 7) | Tubulin Inhibition / G2/M Arrest | MCF-7 | 2.96 | High potency.[1] The furan ring mimics the trimethoxyphenyl ring of Colchicine. |
| Fused Pyran (Cpd 14b) | DNA Double-Strand Break / Apoptosis | A549 | 0.23 | Ultra-high potency. The fused pyran system stabilizes the active conformation better than the flexible furan linker. |
Mechanistic Pathways & Signaling
Understanding how these rings kill cancer cells is vital for selecting the right scaffold.
Furan Mechanism: The "Warhead" Approach
Furan derivatives often act as "warheads." In the PI3K/Akt pathway , furan-containing compounds have been shown to inhibit Akt phosphorylation.[1]
-
Key Event: The electron-rich furan ring binds to the ATP-binding pocket of Akt, preventing phosphorylation.
-
Downstream Effect: Reduced Bcl-2 expression
Cytochrome C release Apoptosis.
Pyran Mechanism: The "Scaffold" Approach
Pyran derivatives, particularly coumarins , often target CDK2 (Cyclin-Dependent Kinase 2) .
-
Key Event: The carbonyl oxygen of the pyrone ring forms a critical hydrogen bond with the hinge region of the kinase.
-
Downstream Effect: G1/S Phase Cell Cycle Arrest.
Experimental Protocols
To validate these findings in your own lab, follow these standardized, self-validating protocols.
Protocol A: Determination of Cytotoxicity (MTT Assay)
Standardized for MCF-7 and A549 cell lines.
-
Seeding: Seed cancer cells (
cells/well) in a 96-well plate using DMEM media. Allow adherence for 24 hours. -
Treatment:
-
Dissolve Furan/Pyran derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1
M to 100 M). -
Control: Vehicle control (0.5% DMSO max) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48 or 72 hours.[2]
-
-
MTT Addition: Add 20
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.-
Validation Point: Check for purple formazan crystals under a microscope. If crystals are sparse in control wells, cell health is compromised.
-
-
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals.[5][6] -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Essential to distinguish between necrosis (toxicity) and apoptosis (programmed death).
-
Treatment: Treat cells (
) with the determined IC50 concentration of the test compound for 24 hours. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge (1500 rpm, 5 min).
-
Staining:
-
Resuspend in
Binding Buffer. -
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate 15 min in the dark at RT.
-
-
Flow Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic (Likely toxic/non-specific damage).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic (Desired mechanism).
-
Visualizations (Logic & Pathways)
Diagram 1: SAR Logic Flow - Choosing Furan vs. Pyran
This diagram illustrates the decision matrix for a medicinal chemist when selecting between these two rings based on the target pocket.
Caption: Decision matrix for selecting Furan vs. Pyran scaffolds based on target binding site geometry and metabolic stability requirements.
Diagram 2: Mechanism of Action - Pyran-Induced Apoptosis
This diagram details the signaling cascade observed in Pyran-fused derivatives (e.g., Compound 14b) leading to cell death.
Caption: Signaling cascade for Pyran-fused derivatives triggering the intrinsic mitochondrial apoptotic pathway via Topoisomerase inhibition.
References
-
BenchChem. "A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery." BenchChem Guides.
-
RSC Advances. "Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives." Royal Society of Chemistry, 2025.[4]
-
Journal of King Saud University. "Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents." ScienceDirect, 2026.
-
New Journal of Chemistry. "Novel fused pyran derivatives induce apoptosis and target cell cycle progression."[7] Royal Society of Chemistry.[4]
-
PMC. "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity."[5] PubMed Central, 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 7. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Neuroprotective Potential of Furan-Containing Compounds: A Comparative Guide
As neurodegenerative diseases and ischemic stroke continue to present monumental challenges in drug development, the search for robust, multi-target neuroprotectants has intensified. Among the most promising chemical scaffolds are furan-containing compounds —ranging from naturally occurring derivatives like 5-hydroxymethylfurfural (5-HMF) to synthetic benzofuran hybrids.
As a Senior Application Scientist, I have evaluated countless neuroprotective candidates. The fundamental bottleneck in neuro-drug discovery is not merely finding a compound that scavenges free radicals in a tube, but identifying a molecule that can cross the blood-brain barrier (BBB), modulate endogenous cellular defense mechanisms, and rescue neuronal viability without inducing metabolic toxicity.
This guide objectively compares the neuroprotective performance of furan and benzofuran derivatives against established clinical and experimental standards, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical assessment.
Mechanistic Rationale: Why the Furan Scaffold?
The appeal of the furan ring lies in its electron-rich aromatic system, which confers excellent lipophilicity for BBB penetration and serves as a versatile pharmacophore for multi-target directed ligands (MTDLs) (1)[1]. However, the true neuroprotective power of these compounds extends beyond simple direct reactive oxygen species (ROS) scavenging.
Compounds like 5-HMF and novel benzofuran derivatives actively upregulate the cell's endogenous antioxidant machinery. They achieve this by disrupting the Keap1-Nrf2 complex in the cytosol, facilitating the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), triggering the de novo synthesis of cytoprotective proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) (2)[2]. This provides a sustained, catalytic defense against oxidative stress and neuroinflammation (3)[3].
Fig 1: Nrf2/ARE signaling pathway activation by furan compounds to mitigate oxidative stress.
Comparative Performance Analysis
To contextualize the efficacy of furan-containing compounds, we must benchmark them against Edaravone (a clinical standard for ALS and acute ischemic stroke known for potent direct radical scavenging) (4)[4] and Trolox (a water-soluble vitamin E analog used as an in vitro antioxidant baseline).
Recent developments in synthetic chemistry have yielded 2-arylbenzo[b]furan derivatives and indanone/benzofuranone hybrids that demonstrate superior neuroprotective profiles compared to these standards, particularly in oxygen-glucose deprivation/reperfusion (OGD/R) and H₂O₂-induced injury models (5)[5].
Table 1: In Vitro Efficacy and Pharmacokinetic Profiles
| Compound Class | Representative Agent | Primary Mechanism | DPPH Scavenging | PC12 Viability Rescue (H₂O₂ Insult) | BBB Permeability (PAMPA) |
| Simple Furans | 5-HMF | Nrf2/ARE Activation | Moderate | ++ (~75%) | High |
| Benzofurans | 2-Arylbenzo[b]furans | Dual (ROS + Nrf2) | Strong | +++ (~85%) | High |
| Clinical Standard | Edaravone | Direct ROS Scavenging | Strong | +++ (~80%) | High |
| Antioxidant Std | Trolox | Direct ROS Scavenging | Strong | + (~60%) | Low |
Data synthesized from comparative in vitro studies on PC12 neuronal cells and parallel artificial membrane permeability assays (PAMPA) (6)[6].
Experimental Methodology: A Self-Validating Protocol
When assessing neuroprotection, a common pitfall is relying on a single viability assay (like MTT). Some compounds can artificially hyperactivate mitochondrial dehydrogenases, yielding a false-positive signal for cell survival even as the cell membrane ruptures.
To ensure scientific integrity, I mandate a self-validating orthogonal workflow . We pair a metabolic assay (MTT) with a membrane integrity assay (LDH release). If a furan derivative genuinely protects the cell, MTT will remain high while LDH release remains low.
Fig 2: Self-validating in vitro workflow for assessing neuroprotective compound efficacy.
Step-by-Step Protocol: PC12 Oxidative Insult Model
1. Cell Culture & Neuronal Differentiation
-
Action: Seed PC12 cells in 96-well plates at
cells/well. Treat with 50 ng/mL Nerve Growth Factor (NGF) for 48-72 hours. -
Causality: Undifferentiated PC12 cells resemble adrenal chromaffin cells. NGF treatment induces neurite outgrowth and the expression of mature neuronal receptors, ensuring the model accurately reflects neuronal vulnerability to oxidative stress.
2. Compound Pretreatment
-
Action: Replace media and pretreat cells with furan derivatives (e.g., 1–100 μM) or Edaravone (positive control) for 6 hours prior to the insult.
-
Causality: While direct ROS scavengers act instantly, Nrf2 activators like 5-HMF require a 4-to-6-hour window to facilitate Nrf2 nuclear translocation and the subsequent de novo translation of antioxidant enzymes (HO-1, NQO1) (7)[7]. Skipping pretreatment will result in false negatives for indirect neuroprotectants.
3. Oxidative Insult Induction
-
Action: Introduce H₂O₂ (typically 200–400 μM, optimized per cell passage) to the media for 12–24 hours.
-
Causality: H₂O₂ rapidly diffuses across cell membranes and converts into highly toxic hydroxyl radicals via the intracellular Fenton reaction, accurately mimicking the oxidative burst observed during ischemic reperfusion injury.
4. Orthogonal Viability Assessment
-
Action:
-
Assay A (MTT): Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.
-
Assay B (LDH): Extract supernatant before adding MTT. React with LDH assay mixture and read absorbance at 490 nm.
-
-
Causality: This dual-assay system is self-validating. A true neuroprotective furan derivative will rescue mitochondrial metabolic activity (high MTT absorbance) while simultaneously preventing cell membrane lysis (low LDH absorbance in the supernatant).
Strategic Recommendations for Drug Development
When selecting a scaffold for neurodegenerative drug development, the choice between a simple furan and a complex benzofuran depends heavily on the target pathology:
-
Acute Ischemic Stroke: For acute settings where immediate radical scavenging is required to prevent reperfusion injury, Edaravone remains the clinical gold standard. However, novel benzofuran-3-one derivatives have shown the ability to outperform Edaravone by combining immediate ROS quenching with excellent BBB permeability (4)[4].
-
Chronic Neurodegeneration (Alzheimer's/Parkinson's): For chronic conditions driven by sustained oxidative stress and neuroinflammation, 5-HMF and 2-arylbenzo[b]furans are superior choices. Their ability to activate the Nrf2/ARE pathway provides long-term cellular resilience that direct scavengers cannot achieve (6)[6].
By utilizing orthogonal validation workflows and understanding the mechanistic causality of these compounds, researchers can confidently advance furan-based MTDLs through the preclinical pipeline.
References
1.3[3] 2.2[2] 3.6[6] 4.4[4] 5.5[5] 6.1[1] 7.7[7]
Sources
- 1. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Guide: Efficacy of Catalytic Systems for Polysubstituted Furan Synthesis
Executive Summary
The furan moiety is a cornerstone pharmacophore in medicinal chemistry, present in agents ranging from ranitidine to complex natural products like kallolide A. While the classical Paal-Knorr synthesis remains a benchmark, the demand for milder conditions and higher functional group tolerance has driven the evolution of transition metal and organocatalytic methods.
This guide objectively compares three distinct catalytic paradigms: Homogeneous Acid Catalysis (p-TSA) , Gold(I/III) Catalysis , and Molecular Iodine (
Mechanistic Architectures
Understanding the causality behind catalytic performance is essential for process optimization. The following diagram contrasts the activation modes of the three evaluated systems.
Caption: Comparative mechanistic flow showing activation energy barriers (Acid: Protonation; Gold: π-Coordination; Iodine: Electrophilic Activation).
Comparative Efficacy Analysis
Candidate A: p-Toluenesulfonic Acid (p-TSA)
-
Class: Brønsted Acid (Traditional Paal-Knorr).
-
Efficacy: High for robust substrates; poor for acid-labile groups (acetals, silyl ethers).
-
Key Insight: While cost-effective, the dehydration step often requires elevated temperatures (Reflux), leading to polymerization byproducts in complex scaffolds.
Candidate B: Gold(III) Chloride / AgOTf
-
Class: Transition Metal π-Acid.
-
Efficacy: Superior for alkynyl/allenyl ketone cyclization.
-
Key Insight: Gold exhibits exceptional "carbophilic" Lewis acidity. It activates alkynes selectively in the presence of other functional groups. The addition of Silver Triflate (AgOTf) acts as a chloride scavenger, generating the active cationic gold species
, significantly boosting Turnover Frequency (TOF).
Candidate C: Molecular Iodine ( )[1]
-
Class: Metal-Free / Green Catalyst.
-
Efficacy: Emerging standard for "Green Chemistry" applications.
-
Key Insight: Iodine acts as a mild Lewis acid and can facilitate oxidative cyclization. It is particularly effective for solvent-free synthesis, offering a high atom economy.
Performance Data Matrix
| Metric | p-TSA (Acid) | Gold (AuCl3/AgOTf) | Iodine (I2) |
| Substrate Scope | 1,4-Diketones | Alkynyl Ketones / Propargyls | |
| Typical Yield | 65 - 85% | 80 - 95% | 75 - 89% |
| Reaction Temp | 80°C - 110°C (Reflux) | 25°C - 60°C | 25°C (Ambient) |
| Time | 2 - 12 Hours | 0.5 - 4 Hours | 0.5 - 24 Hours |
| Selectivity | Low (Steric control) | High (Regioselective) | Moderate |
| Cost | Low | High | Very Low |
| Green Factor | Low (Solvent waste) | Moderate (Heavy metal) | High (Solvent-free potential) |
Validated Experimental Protocols
Protocol A: Gold-Catalyzed Cyclization (High Precision)
Best for: Complex drug intermediates requiring mild conditions.
Reagents:
-
Substrate: N-tosylpropargyl amine derivative (1.0 equiv)
-
Catalyst:
(5 mol%)[1] -
Co-Catalyst:
(15 mol%)[1] -
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Preparation: In a flame-dried reaction vial, dissolve the propargyl amine substrate (0.5 mmol) in anhydrous DCE (2.0 mL).
-
Activation: Add
(15 mol%) followed by (5 mol%) under an inert Nitrogen atmosphere. Note: The order of addition prevents premature degradation of the gold salt. -
Reaction: Stir the mixture at 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the alkyne spot.
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel) yields the polysubstituted furan.
-
Expected Yield: ~81%
-
Validation:
NMR should show disappearance of alkyne proton and appearance of furan ring protons ( 6.0-7.5 ppm).
Protocol B: Iodine-Mediated Solvent-Free Synthesis (Green)
Best for: Rapid library generation and scale-up.
Reagents:
-
Substrate: 1,3-Dicarbonyl compound + Propargyl alcohol (or equivalent precursor).
-
Catalyst: Molecular Iodine (
, 15 mol%). -
Solvent: None (Neat).
Workflow:
-
Charging: To a reaction tube, add the dicarbonyl substrate (1.0 mmol) and the alkyne partner (1.0 mmol).
-
Catalysis: Add molecular iodine (15 mol%, ~38 mg).
-
Reaction: Stir the neat mixture at room temperature (25°C) . The mixture will darken initially as iodine dissolves/complexes.
-
Quenching: After 30 minutes (monitor via TLC), add saturated aqueous
(Sodium Thiosulfate) to quench excess iodine (color change from dark brown to clear/yellow). -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over
.[2]
-
Expected Yield: ~89%
-
Validation: High purity is often observed even before column chromatography due to the specificity of the iodine activation.
Decision Framework for Researchers
Use this logic gate to select the appropriate catalyst for your specific drug development campaign.
Caption: Decision tree based on precursor availability and functional group sensitivity.
References
-
Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans. MDPI. [Link]
-
Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Journal of Organic Chemistry. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. MDPI. [Link]
-
Paal-Knorr Furan Synthesis: Mechanism and Applications. Organic Chemistry Portal. [Link]
-
Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones. Beilstein Journal of Organic Chemistry. [Link]
Sources
comparative study of furan-based Mannich bases and their Schiff base intermediates
Executive Summary
Furan is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to design novel antimicrobial, antifungal, and anticancer agents. During the development of furan derivatives, Schiff bases (imines) are often synthesized as primary bioactive compounds or as critical intermediates. These intermediates can be further functionalized via multicomponent condensation to yield Mannich bases .
As drug development professionals optimize lead compounds, choosing between a Schiff base and its downstream Mannich base requires a deep understanding of their structural stability, lipophilicity, and target-specific biological efficacy. This guide provides an objective, data-driven comparison of furan-based Schiff bases and their corresponding Mannich bases, detailing their synthetic workflows, physicochemical properties, and comparative biological performance.
Mechanistic Framework & Synthesis Workflows
The transition from a furan-based Schiff base to a Mannich base fundamentally alters the molecule's electronic distribution and steric profile.
-
Schiff Base Formation: The condensation of a furan derivative (e.g., furfural) with a primary amine yields an azomethine (–C=N–) linkage[1]. This linkage is highly electrophilic but inherently prone to hydrolysis in aqueous physiological environments.
-
Mannich Base Formation: The Schiff base, provided it possesses an active hydrogen (e.g., on a fused triazole ring or phenolic moiety), undergoes a multicomponent reaction with formaldehyde and a secondary amine[2]. The secondary amine and formaldehyde generate a highly reactive iminium ion in situ, which is subsequently attacked by the nucleophilic center of the Schiff base, forming a stable β-amino derivative[3].
Fig 1: Mechanistic workflow from furan derivatives to Schiff and Mannich bases.
Self-Validating Synthetic Protocols
Protocol A: Synthesis of Furan-Schiff Base Intermediates
-
Preparation: Dissolve equimolar amounts (0.01 mol) of the furan-2-carboxaldehyde derivative and a primary amine in 30 mL of absolute ethanol. Causality: Absolute ethanol is strictly required to prevent the premature hydrolysis of the reversible imine bond during formation.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, increasing the electrophilicity of the furan's carbonyl carbon without fully protonating the nucleophilic primary amine.
-
Reflux & Validation: Reflux the mixture at 70-80°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting material spots on the TLC plate confirms reaction completion, preventing downstream contamination.
-
Isolation: Cool the mixture to 0°C, filter the precipitated solid, and recrystallize from hot ethanol. Verify purity via melting point determination before proceeding to Protocol B.
Protocol B: Conversion to Furan-Mannich Base
-
Iminium Generation: In a round-bottom flask, mix 0.01 mol of a secondary amine (e.g., piperazine or diphenylamine) with 0.015 mol of 37% formaldehyde in 20 mL of ethanol. Stir at room temperature for 30 minutes. Causality: Pre-mixing allows the formation of the reactive electrophilic iminium ion intermediate before introducing the bulky Schiff base.
-
Condensation: Add 0.01 mol of the purified Schiff base (from Protocol A) to the mixture.
-
Reflux & Validation: Reflux for 6-8 hours. Monitor via TLC. Self-Validation: The formation of a new, lower-Rf spot (due to increased polarity from the tertiary amine) confirms successful Mannich condensation.
-
Purification: Pour the mixture into crushed ice, filter, and recrystallize.
Physicochemical & Structural Comparison
The structural evolution from a Schiff base to a Mannich base directly impacts the molecule's physicochemical properties, which in turn dictates its pharmacokinetic behavior and biological target affinity.
Table 1: Quantitative & Qualitative Property Comparison
| Parameter | Furan-Schiff Base Intermediates | Furan-Mannich Bases |
| Chemical Linkage | Azomethine (–C=N–) | β-amino ketone / N-alkylated derivative |
| Hydrolytic Stability | Low to Moderate (Prone to cleavage in acidic pH) | High (Stable across physiological pH ranges) |
| Lipophilicity (LogP) | Moderate | Significantly Increased (due to added alkyl/aryl amine moieties) |
| Gram-Positive Efficacy | Moderate | High (Enhanced intracellular penetration) |
| Gram-Negative Efficacy | High | Moderate |
| Antifungal Efficacy | High | Moderate to High (Highly dependent on the secondary amine used) |
Comparative Biological Efficacy
Extensive structure-activity relationship (SAR) studies reveal a distinct divergence in the antimicrobial spectrum of these two classes of compounds.
According to comparative evaluations, Mannich bases generally exhibit superior potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus). This is attributed to their increased lipophilicity, which facilitates penetration through the thick peptidoglycan layer of Gram-positive organisms[4]. Conversely, Schiff bases often demonstrate higher efficacy against Gram-negative bacteria and fungal strains (e.g., Candida albicans), where the reactive azomethine linkage can interact directly with outer membrane proteins and fungal cell wall components[4].
Furthermore, the choice of the secondary amine in the Mannich reaction heavily dictates specific activity. For instance, furan-based Mannich bases incorporating a piperazine moiety have been shown to possess significantly better antifungal properties compared to those utilizing diphenylamine, whereas the latter show superior antibacterial activity[3].
Fig 2: Structure-Activity Relationship (SAR) logic for furan-based derivatives.
Protocol C: Self-Validating Antimicrobial Assay (Broth Microdilution)
To objectively compare the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff and Mannich bases, a standardized resazurin-based microdilution assay is required.
-
Inoculum Preparation: Standardize bacterial/fungal suspensions to 0.5 McFarland standard (
CFU/mL). -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (dissolved in DMSO) in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi). Causality: DMSO is used to solubilize the highly lipophilic Mannich bases; however, its final concentration must not exceed 1% v/v to prevent solvent-induced cytotoxicity.
-
Indicator Addition: Add 10 µL of Resazurin indicator (0.015%) to each well. Causality: Resazurin acts as a metabolic indicator. Viable cells reduce the blue resazurin to pink resorufin, providing a clear, colorimetric validation of cell viability without relying solely on optical density.
-
Control Validation (Self-Validating System):
-
Positive Control: Ciprofloxacin (antibacterial) or Fluconazole (antifungal) to validate the assay's dynamic range and sensitivity.
-
Negative Control: 1% DMSO in broth to confirm the solvent does not inhibit microbial growth.
-
Sterility Control: Uninoculated broth to rule out environmental contamination.
-
-
Incubation & Reading: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic activity).
Conclusion
Both furan-based Schiff bases and Mannich bases are highly valuable in the drug discovery pipeline. While Schiff bases serve as excellent electrophilic intermediates and exhibit strong Gram-negative and antifungal profiles, their hydrolytic instability can limit their in vivo half-life. Converting these imines into Mannich bases significantly enhances their lipophilicity and stability, shifting their biological profile toward potent Gram-positive antibacterial activity. Researchers must weigh these physicochemical trade-offs based on the specific target pathogen and intended route of administration.
References
1.5 - Journal of Nepal Chemical Society (nepjol.info) 2.4 - PMC - NIH (nih.gov) 3.2 - PMC - NIH (nih.gov) 4.1 - Digital Repository (uobaghdad.edu.iq)
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elibrary.tucl.edu.np [elibrary.tucl.edu.np]
- 4. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Evaluation of Mannich Bases of 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | Journal of Nepal Chemical Society [nepjol.info]
Safety Operating Guide
Operational Disposal Guide: 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
Executive Summary & Chemical Profiling
Immediate Action Required: Treat this substance as a Hazardous Organic Base with aldehyde reactivity.
Proper disposal of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde requires a nuanced understanding of its dual-functional nature. It is not merely "organic waste"; it contains a tertiary amine (the pyrrolidine moiety) and a reactive aldehyde (on the furan ring). This specific structure dictates its incompatibility with standard acidic waste streams and oxidizing agents.
Chemical Hazard Deconstruction (The "Why")
To ensure safety, we must look beyond the label and understand the molecular behavior:
| Functional Group | Hazard Characteristic | Disposal Implication |
| Pyrrolidine Ring (Tertiary Amine) | Basic (pH > 7) . Exothermic reaction with acids. | CRITICAL: Do NOT dispose of in "Acid Waste" containers. Violent heat generation or spattering may occur.[1] |
| Furan-2-Carbaldehyde | Reactive Electrophile . Susceptible to oxidation; potential skin/respiratory sensitizer. | Segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent fire/explosion hazards. |
| Furan Core | Toxic/Irritant .[2][3] Potential carcinogenicity (class-dependent).[4] | Must be incinerated by a licensed professional. Never flush down drains.[5][6] |
Pre-Disposal Assessment & Segregation
Before moving the vessel, characterize the waste stream. This prevents "cocktail" accidents in satellite accumulation areas (SAAs).
Waste Stream Decision Matrix
The following logic gate ensures the material ends up in the correct drum.
Figure 1: Waste stream segregation logic. Note that while the substance is basic, small quantities (<5%) in neutral solvents often go to General Non-Halogenated Organic waste, whereas concentrated solutions should be treated as Basic Organic Waste.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Goal: Zero exposure during transfer.
-
Respiratory: Work inside a certified chemical fume hood.[6] If a spill occurs outside the hood, use a full-face respirator with organic vapor cartridges (OV/P100).
-
Dermal: Double-gloving is recommended.
-
Inner: Nitrile (4 mil)
-
Outer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
-
Eye: Chemical splash goggles (safety glasses are insufficient for liquid pouring).
Phase 2: Packaging (The "Self-Validating" System)
A self-validating system means the packaging itself prevents errors (e.g., leaks, reaction).
-
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal cans (aldehydes can corrode or react with certain metal linings over time).
-
-
Transfer:
-
Use a funnel to prevent drips on the container threads.
-
Do not fill >90% capacity (allow headspace for vapor expansion).
-
-
Labeling (Crucial for Downstream Safety):
-
Label MUST read: "Hazardous Waste - Organic."
-
Constituents: List "this compound" explicitly.
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Flammable" (if in flammable solvent).
-
Special Note: Add a sticky note or secondary label: "Contains Amines - Do Not Mix with Acids."
-
Phase 3: Storage & Handoff[5][7]
-
Satellite Accumulation Area (SAA): Store in secondary containment (tray) separate from acid waste.
-
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration via a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).
-
Drain Disposal: Strictly Prohibited. The pyrrolidine moiety is toxic to aquatic life, and the furan ring persists in water systems.
Spill Management (Emergency Procedures)
If a container breaks, your response must account for the amine functionality.
Figure 2: Emergency spill response workflow. Note the specific warning against acid-based neutralizers.
Technical Insight: Do not use "Acid Neutralizer" spill kits (often pink/red powders). The reaction with the concentrated amine can generate fumes. Use inert absorbents like Vermiculite , Diatomaceous Earth , or Sand .
Quantitative Data for EHS Documentation
Copy this table for your internal Waste Profile Sheet.
| Property | Value / Status | Relevance to Disposal |
| Physical State | Liquid (typically) | Requires leak-proof secondary containment. |
| Water Solubility | Moderate (due to amine) | Do not flush. Soluble toxins spread fast in waterways. |
| Flash Point | > 90°C (Estimated) | Combustible. Classify as "Ignitable" if in doubt. |
| pH (1% soln) | Basic (~8.5 - 10.0) | Corrosive/Irritant classification.[2][3][7] |
| RCRA Code | Not listed explicitly (P/U list) | Default to D001 (Ignitable) or D002 (Corrosive) if pH >12.5, otherwise Non-Regulated Hazardous Waste . |
References
-
PubChem. (2025). 5-(Piperidin-1-yl)furan-2-carbaldehyde Safety Data. National Library of Medicine. (Used as structural analog for hazard profiling). [Link]
-
Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste: Organic Chemicals. [Link]
-
Purdue University. (2025). Guidelines: Handling and Disposal of Chemicals - Amine Segregation. [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
This document provides a comprehensive operational and safety guide for the handling of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde. As this is a specialized research chemical, detailed, peer-reviewed safety data may not be readily available. Therefore, this guide is built upon a foundation of chemical analogy, analyzing the constituent functional groups—furan-2-carbaldehyde and a pyrrolidine moiety—to establish a robust and self-validating safety protocol. Our primary objective is to empower you, our fellow researchers, with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.
Part 1: Hazard Assessment by Chemical Analogy
To establish a reliable safety profile, we must deconstruct the molecule into its primary reactive components: the furan-2-carbaldehyde core and the N-alkylated pyrrolidine side chain.
-
The Furan-2-Carbaldehyde (Furfural) Core: Furfural and its derivatives are known to be flammable liquids and vapors.[1][2] They are often classified as toxic if swallowed, harmful in contact with skin, and can cause significant skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation, and some furan derivatives are suspected carcinogens.[1][2]
-
The Pyrrolidine Moiety: The introduction of the pyrrolidin-1-ylmethyl group adds the characteristics of a tertiary amine. Similar compounds, like N-Methylpyrrolidine, are highly flammable liquids that can cause severe skin burns and eye damage.
By synthesizing these known hazards, we can project a reliable safety profile for the target compound, which is summarized in the table below.
| Hazard Category | Predicted Hazard for this compound | Rationale Based on Chemical Analogs |
| Acute Toxicity (Oral) | Toxic if swallowed. | Furan-2-carbaldehyde analogs are known to be toxic upon ingestion.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Both furfural and amine derivatives can be absorbed through the skin.[1][3] |
| Acute Toxicity (Inhalation) | Harmful or fatal if inhaled. | Volatile aldehydes and amines can cause severe respiratory tract irritation.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation, potential for burns. | Both parent structures are known skin irritants; amines can be corrosive.[1][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Aldehydes and amines are aggressive irritants to ocular tissue.[1][5] |
| Flammability | Flammable liquid and vapor. | Both furfural and N-alkylpyrrolidines are flammable.[2][6] |
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a dynamic risk mitigation strategy. The equipment must be chosen based on the specific procedure and potential for exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[4] This is the most critical safety measure, as it minimizes inhalation exposure, which is a primary risk route.[4]
PPE for Routine Operations and Low-Volume Handling
For standard laboratory procedures involving milligram to low-gram quantities, the following PPE is mandatory:
| PPE Component | Specification | Justification |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and vapors. Standard safety glasses do not provide an adequate seal against chemical vapors and splashes.[7] |
| Hand Protection | Nitrile Gloves (disposable) | Provides good resistance to a broad range of chemicals for incidental contact.[7][8] Inspect gloves before use and replace them immediately if contamination occurs.[8] Never reuse disposable gloves.[8] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Protects skin from splashes and is essential given the predicted flammability of the compound. The coat must be fully buttoned. |
| Apparel | Long Pants and Closed-Toe Shoes | Ensures no skin is exposed below the lab coat. Porous shoes or open-toed footwear are strictly prohibited.[9] |
PPE for High-Risk Scenarios
For procedures involving larger volumes, risk of splashing, or spill cleanup, PPE must be escalated:
| PPE Component | Specification | Justification |
| Face Protection | Full-Face Shield (worn over goggles) | Provides an additional layer of protection for the entire face from splashes during large-volume transfers or energetic reactions.[4][9] |
| Hand Protection | Neoprene or Butyl Rubber Gloves | For extended contact or when handling concentrated solutions, these materials offer superior chemical resistance compared to nitrile.[4][8] |
| Body Protection | Chemical-Resistant Apron | Worn over the FR lab coat, an apron provides an impermeable barrier against significant splashes.[7] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required for large spills or situations where fume hood integrity is compromised, to prevent inhalation of high concentrations of vapors.[4][10] |
Part 3: Operational and Disposal Plans
A safe experiment is a well-planned experiment. The following workflow provides a step-by-step guide for minimizing risk from preparation to disposal.
Safe Handling Workflow
The following diagram outlines the mandatory procedural flow for handling this chemical. Adherence to this sequence is critical for ensuring a safe operational environment.
Caption: Safe Handling Workflow from Preparation to Cleanup.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and silica gel must be collected in a separate, sealed plastic bag or container labeled as solid hazardous waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Disposal: Follow all institutional and local regulations for the disposal of chemical waste.[1][11] Never pour this chemical or its waste down the drain.[12] For reactive aldehyde solutions, a quenching procedure using a reducing agent like sodium bisulfite may be considered, but this must be done with extreme caution, under specific protocols, and within a fume hood, as the reaction can be exothermic.[4][6]
Part 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention. |
| Minor Spill (in fume hood) | Wipe up the spill with absorbent material (e.g., paper towels). Clean the contaminated surface with cold water twice.[13] Place all contaminated materials in a sealed bag for hazardous waste disposal.[13] |
| Major Spill (outside hood) | Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If the spill is large or you are unsure how to proceed, call your institution's emergency response team.[13] Remove all ignition sources.[6] |
References
- BenchChem.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- MetaSci Inc.
- Sigma-Aldrich.
- Loba Chemie. FURFURAL FOR SYNTHESIS.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Fisher Scientific. Safety Data Sheet 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
- University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Cornell University Environmental Health & Safety.
- Axxence Aromatic GmbH. Safety Data Sheet NATURAL 5-METHYL FURFURAL 50% IN FURFURAL.
- DCM LAB. The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich.
- University of California, Berkeley Environmental Health & Safety. Glove Selection Guide.
- International Furan Chemicals B.V.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. axxence.de [axxence.de]
- 3. fishersci.ca [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. furan.com [furan.com]
- 13. safety.rochester.edu [safety.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
